GAT228
Description
Properties
IUPAC Name |
3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GAT228 and the Cannabinoid CB1 Receptor: A Technical Guide to its Allosteric Agonism
For Immediate Release
BOSTON, MA – A comprehensive technical guide released today details the mechanism of action of GAT228, a novel ligand for the cannabinoid 1 (CB1) receptor. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this compound's unique pharmacological profile as a partial allosteric agonist. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.
This compound is the R-(+)-enantiomer of the racemic compound GAT211.[1] Unlike its S-(-)-enantiomer, GAT229, which acts as a pure positive allosteric modulator (PAM), this compound exhibits a distinct dual activity.[1][2] It functions primarily as a partial allosteric agonist, directly activating the CB1 receptor, while also demonstrating weak PAM activity.[1][3] This unique profile suggests that this compound can modulate CB1 receptor signaling in a nuanced manner, offering potential therapeutic advantages over traditional orthosteric agonists.
Quantitative Pharmacological Profile of this compound
The following table summarizes the key quantitative parameters of this compound's interaction with the CB1 receptor, compiled from multiple in vitro and ex vivo studies.
| Parameter | Value | Assay System | Reference |
| Allosteric Agonist Activity | |||
| β-arrestin Recruitment | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |
| cAMP Inhibition | Concentration-dependent inhibition | hCB1-GFP expressing HEK293A cells | |
| ERK1/2 Phosphorylation | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |
| PLCβ3 Phosphorylation | Concentration-dependent increase | hCB1-GFP expressing HEK293A cells | |
| Inhibition of Excitatory Postsynaptic Currents (EPSCs) | Inhibition at 1 µM | Murine autaptic hippocampal neurons | |
| Positive Allosteric Modulator (PAM) Activity | |||
| Effect on [3H]CP55,490 (agonist) binding | No effect up to 1 µM | Membranes from hCB1-expressing CHO cells | |
| DSE Recovery Time (t1/2) | 17.7 (13.6-25.4) sec (vs. 6.0 sec baseline) | Autaptic hippocampal neurons |
Mechanism of Action and Signaling Pathways
This compound's interaction with the CB1 receptor initiates a cascade of intracellular signaling events. As a partial allosteric agonist, it directly activates the receptor, leading to G-protein coupling and subsequent downstream signaling. This includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, evidenced by increased ERK1/2 phosphorylation. Furthermore, this compound has been shown to promote the recruitment of β-arrestin, a key protein in G-protein coupled receptor (GPCR) desensitization and signaling.
Computational modeling studies suggest that this compound binds to an intracellular allosteric site on the CB1 receptor, specifically within a transmembrane helix (TMH) 1-2-4 exosite. This distinct binding pocket allows it to exert its agonist effects without competing with orthosteric ligands.
This compound signaling cascade at the CB1 receptor.
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a variety of sophisticated experimental techniques. Below are summaries of the key methodologies employed.
Whole-Cell Voltage-Clamp Recordings in Autaptic Hippocampal Neurons
This ex vivo technique is crucial for understanding the functional consequences of this compound's activity on neuronal signaling.
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) and depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity mediated by endocannabinoids acting on CB1 receptors.
Methodology:
-
Cell Culture: Isolated autaptic hippocampal neurons are cultured on glial micro-islands.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature using an Axopatch 200A amplifier.
-
Solutions: The extracellular solution contains (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES. The intracellular solution is composed to maintain the neuron's physiological state.
-
Drug Application: this compound is diluted to its final concentration in the extracellular solution and applied via a continuous flow system.
-
DSE Induction: DSE is evoked by depolarizing the neuron, and the resulting suppression of EPSCs is measured. The recovery time from this suppression is a key parameter.
Workflow for electrophysiological recording.
In Vitro Signaling Assays in Recombinant Cell Lines
These assays are fundamental for dissecting the specific intracellular signaling pathways modulated by this compound.
Objective: To quantify the effect of this compound on cAMP levels, β-arrestin recruitment, and ERK1/2 phosphorylation in cells expressing human CB1 receptors.
Methodology:
-
Cell Lines: HEK293A or CHO cells stably or transiently expressing human CB1 receptors (often with a reporter tag like GFP) are utilized.
-
cAMP Inhibition Assay:
-
Cells are treated with forskolin to stimulate adenylyl cyclase and increase cAMP production.
-
Concurrently, cells are treated with varying concentrations of this compound.
-
cAMP levels are measured using a competitive immunoassay, such as the DiscoveRx HitHunter assay.
-
-
β-Arrestin Recruitment Assay:
-
A PathHunter assay is employed, where the CB1 receptor and β-arrestin are tagged with complementary enzyme fragments.
-
Upon this compound-induced β-arrestin recruitment to the receptor, the enzyme fragments come into proximity, generating a chemiluminescent signal that is quantified.
-
-
ERK1/2 Phosphorylation Assay:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are then prepared, and the levels of phosphorylated ERK1/2 are determined by Western blotting or ELISA using phospho-specific antibodies.
-
Logic of in vitro functional assays.
Conclusion
This compound represents a significant development in cannabinoid pharmacology. Its characterization as a partial allosteric agonist of the CB1 receptor distinguishes it from both traditional orthosteric agonists and pure allosteric modulators. The detailed understanding of its mechanism of action, binding site, and effects on downstream signaling pathways provides a solid foundation for further preclinical and clinical investigation into its therapeutic potential for a range of neurological and inflammatory disorders. This guide serves as a critical resource for the scientific community to build upon this knowledge and explore the full potential of this compound.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
GAT228: A Technical Guide to a Cannabinoid Receptor 1 Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the (R)-(+)-enantiomer of the racemic compound GAT211 and is a novel allosteric modulator of the cannabinoid receptor 1 (CB1).[1] Unlike its S-(-)-enantiomer, GAT229, which functions as a pure positive allosteric modulator (PAM), this compound exhibits distinct pharmacology as an allosteric agonist.[1][2][3][4] This means that this compound can directly activate the CB1 receptor by binding to a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This unique mechanism of action presents a promising avenue for therapeutic intervention, potentially avoiding some of the adverse psychotropic effects associated with orthosteric CB1 receptor agonists. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization.
Chemical Properties
-
Formal Name: 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
-
CAS Number: 1446648-15-2
-
Molecular Formula: C₂₂H₁₈N₂O₂
-
Formula Weight: 342.4 g/mol
-
Solubility: Soluble in DMSO (20 mg/ml)
Pharmacological Data
The following tables summarize the quantitative data for this compound's activity at the CB1 receptor from various in vitro assays.
Table 1: In Vitro Agonist Activity of this compound at the Human CB1 Receptor
| Assay | Cell Line | Parameter | Value | Reference |
| β-arrestin Recruitment | HEK293A | pEC₅₀ | 6.7 ± 0.1 | |
| cAMP Inhibition | HEK293A | pEC₅₀ | 7.1 ± 0.1 | |
| ERK1/2 Phosphorylation | HEK293A | pEC₅₀ | 7.4 ± 0.2 | |
| PLCβ3 Phosphorylation | HEK293A | pEC₅₀ | 7.0 ± 0.1 |
Table 2: Effect of this compound on Orthosteric Ligand Binding
| Assay | Radioligand | Cell Line | Effect | Concentration | Reference |
| Radioligand Binding | [³H]CP 55,940 | CHO-hCB₁ | No effect on binding | Up to 1 µM |
Signaling Pathways and Mechanism of Action
This compound activates the CB1 receptor, leading to the initiation of several downstream signaling cascades. As a G protein-coupled receptor (GPCR), CB1 activation by this compound influences multiple intracellular pathways. This compound has been shown to induce β-arrestin recruitment, inhibit cyclic adenosine monophosphate (cAMP) production, and stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and phospholipase C beta 3 (PLCβ3) in HEK293A cells expressing the human CB1 receptor. Furthermore, it inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons.
Computational studies suggest that this compound binds to an intracellular transmembrane (TM) helix 1-2-4 exosite, which allows it to function as both an allosteric agonist and a weak positive allosteric modulator (PAM). This is in contrast to its enantiomer, GAT229, which binds to an extracellular site. The binding of this compound is proposed to promote a conformational change in the receptor that leads to its activation.
Experimental Protocols
The characterization of this compound as a CB1 receptor allosteric agonist involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
-
Objective: To determine if this compound binds to the orthosteric site or an allosteric site by assessing its effect on the binding of a known orthosteric radioligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.
-
[³H]CP55,940 (orthosteric agonist radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.
-
Incubations are typically carried out at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist (e.g., 10 µM WIN 55,212-2).
-
Data are analyzed to determine if this compound enhances or displaces the binding of [³H]CP55,940. A lack of effect on orthosteric ligand binding, as observed with this compound, suggests it does not bind to the orthosteric site.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G proteins coupled to the CB1 receptor, a hallmark of agonist activity.
-
Materials:
-
Cell membranes from CHO-K1 cells overexpressing hCB1R.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, 1 mM DTT, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubate at 30°C for 90 minutes.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
An increase in [³⁵S]GTPγS binding indicates G protein activation and thus agonist activity of this compound.
-
β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the CB1 receptor upon agonist binding, a key step in GPCR desensitization and signaling.
-
Materials:
-
CHO-K1 cells co-expressing the human CB1 receptor and a β-arrestin reporter system (e.g., DiscoveRx PathHunter).
-
This compound.
-
Cell culture medium (e.g., Opti-MEM with 1% FBS).
-
Detection reagents.
-
-
Procedure:
-
Plate cells in 96-well plates and incubate overnight.
-
Treat cells with varying concentrations of this compound for 90 minutes.
-
Add detection solution according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
An increase in the chemiluminescent signal indicates β-arrestin recruitment.
-
cAMP Accumulation Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of activating the Gi/o-coupled CB1 receptor.
-
Materials:
-
HEK293 or CHO cells expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).
-
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or other detection methods.
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gi/o-mediated signaling.
-
In Vivo Applications and Future Directions
This compound has demonstrated therapeutic potential in preclinical models. For instance, it has been shown to reduce ocular pain and inflammation. In contrast to its enantiomer GAT229, which showed beneficial effects in a mouse model of Huntington's disease, this compound did not alter symptom progression in the same model. This highlights the nuanced and distinct pharmacological profiles of these enantiomers.
The development of allosteric agonists like this compound offers a novel strategy for modulating the endocannabinoid system. By directly activating the CB1 receptor through an allosteric site, these compounds may provide a more targeted therapeutic effect with a potentially improved safety profile compared to orthosteric agonists. Further research is warranted to fully elucidate the therapeutic potential and the in vivo pharmacological profile of this compound.
References
- 1. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 Signaling Pathways: A Technical Guide to cAMP, β-arrestin, and ERK Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a significant molecular probe in the study of the cannabinoid receptor 1 (CB1), a key G protein-coupled receptor (GPCR) in the central nervous system. As the R-(+)-enantiomer of the well-characterized positive allosteric modulator (PAM) GAT229, this compound distinguishes itself by acting as an allosteric agonist.[1] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, with a specific focus on cyclic adenosine monophosphate (cAMP) inhibition, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation. The following sections detail the quantitative data from key studies, provide comprehensive experimental protocols, and visualize the involved pathways and workflows.
This compound Signaling Profile: Quantitative Data
This compound modulates CB1 receptor activity, initiating downstream signaling cascades. Its effects on cAMP production, β-arrestin recruitment, and ERK phosphorylation have been quantified, demonstrating its role as a direct activator of the CB1 receptor. The data presented below is primarily derived from studies conducted in HEK293A cells expressing human CB1 receptors.
| Signaling Pathway | Parameter | This compound | Reference Compound (CP55,940) |
| cAMP Inhibition | pEC50 | 6.2 ± 0.2 | 8.8 ± 0.1 |
| Emax (% of CP55,940) | 83 ± 10% | 100% | |
| β-arrestin 1 Recruitment | pEC50 | 6.0 ± 0.2 | 7.2 ± 0.1 |
| Emax (% of CP55,940) | 106 ± 12% | 100% | |
| ERK1/2 Phosphorylation | pEC50 | 6.5 ± 0.1 | 8.1 ± 0.1 |
| Emax (% of CP55,940) | 100 ± 11% | 100% |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways activated by this compound upon binding to the CB1 receptor.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the key experiments used to characterize this compound's signaling profile.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a common second messenger, following the activation of the Gαi/o-coupled CB1 receptor.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: HEK293A cells stably expressing human CB1 receptors (hCB1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Assay Procedure:
-
The growth medium is replaced with serum-free DMEM containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and incubated for 30 minutes at 37°C to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound or the reference agonist CP55,940.
-
Following a brief incubation, cells are stimulated with forskolin (e.g., 5 µM) to activate adenylyl cyclase and induce cAMP production.
-
The plates are incubated for a further 30 minutes at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit, according to the manufacturer's instructions.
-
Data Analysis: The fluorescence signal is inversely proportional to the cAMP concentration. Data are normalized to the response of the reference agonist and analyzed using a nonlinear regression model to determine the pEC50 and Emax values.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor, a key event in GPCR desensitization and G protein-independent signaling.
Experimental Workflow:
Detailed Methodology:
-
Cell Line: A stable HEK293A cell line co-expressing the human CB1 receptor fused to a ProLink™ tag (a peptide fragment of β-galactosidase) and β-arrestin 1 fused to the larger Enzyme Acceptor (EA) fragment of β-galactosidase (e.g., DiscoverX PathHunter® cells) is used.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5,000 cells per well in assay medium and incubated overnight.
-
Assay Procedure:
-
Cells are treated with varying concentrations of this compound or the reference agonist CP55,940.
-
The plates are incubated for 90 minutes at 37°C.
-
-
Signal Detection:
-
The detection reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.
-
The plates are incubated at room temperature in the dark for 60 minutes.
-
-
Data Measurement and Analysis: The chemiluminescent signal, generated upon enzyme fragment complementation due to β-arrestin recruitment, is measured using a plate reader. Data are normalized and analyzed using a nonlinear regression model to determine pEC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 (pERK), a downstream effector in the mitogen-activated protein kinase (MAPK) cascade, which can be activated by both G protein-dependent and β-arrestin-dependent pathways.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating: HEK293A-hCB1 cells are seeded in 6-well plates and grown to approximately 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved overnight in serum-free DMEM.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the reference agonist CP55,940 for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis: The intensity of the pERK and total ERK bands is quantified using densitometry. The ratio of pERK to total ERK is calculated and normalized to the vehicle control. These values are then used to generate concentration-response curves and determine the pEC50 and Emax.
Conclusion
This compound demonstrates clear allosteric agonist activity at the CB1 receptor, effectively engaging multiple downstream signaling pathways. It inhibits cAMP production, promotes robust β-arrestin recruitment, and stimulates ERK1/2 phosphorylation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers investigating the nuanced pharmacology of CB1 receptor modulation and for the development of novel therapeutics targeting the endocannabinoid system. The distinct signaling profile of this compound underscores the potential for developing biased agonists that selectively activate specific signaling pathways to achieve desired therapeutic outcomes with minimized side effects.
References
GAT228: A Technical Whitepaper on its Structure-Activity Relationship as a Cannabinoid Receptor 1 Allosteric Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The type 1 cannabinoid receptor (CB1R) is a critical G protein-coupled receptor involved in numerous physiological processes, making it a prime target for therapeutic development. However, the clinical utility of direct (orthosteric) CB1R agonists is often hampered by adverse psychotropic effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative with the potential for a safer pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GAT228, a novel CB1R allosteric ligand. We detail the pivotal role of stereochemistry in defining its function, present its quantitative pharmacological profile in structured tables, describe the experimental protocols used for its characterization, and illustrate key functional and logical relationships with detailed diagrams.
Introduction: The Emergence of this compound
This compound is the R-(+)-enantiomer of the racemic compound GAT211, which was identified as a novel allosteric modulator of the CB1R.[1][2][3] Initial studies of GAT211 revealed a complex pharmacological profile, displaying both positive allosteric modulator (PAM) and direct agonist activities in various in-vitro and ex-vivo assays.[1] This mixed profile prompted the chiral resolution of GAT211 into its constituent enantiomers, leading to a landmark discovery in CB1R pharmacology: the functional activities were enantiospecifically segregated. The S-(-)-enantiomer, GAT229, was found to be a CB1R PAM, while the R-(+)-enantiomer, this compound, was identified as a CB1R allosteric agonist .[1] This means this compound can directly activate the CB1 receptor by binding to an allosteric site, independent of an orthosteric ligand.
This document elucidates the SAR of this compound, focusing on how its unique stereochemistry dictates its distinct mechanism of action compared to its parent compound and enantiomer.
Core Structure-Activity Relationship: The Decisive Role of Enantiospecificity
The most critical aspect of the SAR for the GAT211 series is the profound functional divergence based on stereochemistry. The separation of GAT211 into this compound and GAT229 represents the first demonstration of enantiospecific CB1R positive allosteric modulation.
-
GAT211 (Racemic Mixture): Exhibits a mixed "ago-PAM" profile, with both direct agonist and PAM effects.
-
This compound (R-enantiomer): The allosteric agonist activity of the racemic mixture resides exclusively with this enantiomer. It directly activates the CB1R signaling cascade.
-
GAT229 (S-enantiomer): The PAM activity resides with this enantiomer. It enhances the binding and/or efficacy of orthosteric ligands (like endocannabinoids) but lacks intrinsic agonist activity in most systems.
This stereochemical separation of function is a foundational principle for the design of more selective allosteric modulators targeting the CB1R.
Quantitative Pharmacological Data
The distinct activities of this compound and its counterparts have been quantified across various assays. The following tables summarize these key findings.
Table 1: Comparative In Vitro Activity Profile
| Assay Type | This compound (R-Agonist) | GAT229 (S-PAM) | GAT211 (Racemic Ago-PAM) | Reference(s) |
| Orthosteric Agonist Binding ([³H]CP55,940) | No effect on binding (up to 1 µM) | Enhances binding | Enhances binding | |
| Orthosteric Antagonist Binding ([³H]SR141716A) | Not Reported | Reduces binding | Reduces binding | |
| cAMP Inhibition (Gαi/o Pathway) | Concentration-dependent inhibition | No intrinsic activity; potentiates orthosteric agonists | Concentration-dependent inhibition and potentiation | |
| β-Arrestin Recruitment (G-protein independent) | Concentration-dependent increase | No intrinsic activity | Concentration-dependent increase | |
| ERK1/2 Phosphorylation | Concentration-dependent increase | Not Reported | Not Reported | |
| PLCβ3 Phosphorylation | Concentration-dependent increase | Not Reported | Not Reported | |
| Neuronal EPSC Inhibition | Inhibits EPSCs in a subset of CB1-expressing neurons (at 1 µM) | No direct inhibition; enhances endocannabinoid-mediated suppression | Direct inhibition of EPSCs |
Table 2: Comparative In Vivo Activity in R6/2 Mouse Model of Huntington's Disease
| Compound | Dose | Outcome | Reference(s) |
| This compound | 10 mg/kg/day | Did not enhance endocannabinoid signaling or change symptom progression. | |
| GAT229 | 10 mg/kg/day | Improved motor coordination, delayed symptom onset, and normalized gene expression. |
This compound Signaling Pathway
As a CB1R allosteric agonist, this compound binds to a non-orthosteric site, inducing a conformational change that activates the receptor. This initiates downstream signaling cascades typically associated with CB1R activation. The primary pathways include the Gαi/o-protein-mediated inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the G-protein-independent recruitment of β-arrestin2.
Experimental Methodologies
The characterization of this compound involved several key pharmacological assays. The generalized protocols for these are described below.
Radioligand Binding Assays
-
Objective: To determine if this compound binds to the orthosteric site or allosterically modulates the binding of orthosteric ligands.
-
Methodology:
-
Membranes prepared from cells expressing hCB1R (e.g., HEK293A or CHO cells) or from mouse brain tissue are used.
-
Membranes are incubated with a constant concentration of a radiolabeled orthosteric ligand (e.g., agonist [³H]CP55,940 or antagonist [³H]SR141716A).
-
Increasing concentrations of the test compound (this compound) are added to the incubation mixture.
-
After incubation, the mixture is filtered to separate bound from free radioligand.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data are analyzed to determine the effect of the test compound on the binding of the radioligand. A shift in the dissociation constant (Kd) or maximum binding (Bmax) indicates allosteric modulation.
-
-
Key Finding for this compound: Unlike its enantiomer GAT229, this compound did not affect the binding of the orthosteric agonist [³H]CP55,940, consistent with its profile as an allosteric agonist rather than a binding PAM.
Functional Assays: cAMP Inhibition and β-Arrestin Recruitment
-
Objective: To measure the functional consequence of this compound binding to CB1R, specifically its ability to activate G-protein-dependent and -independent signaling.
-
Methodology (cAMP Assay):
-
hCB1R-expressing cells are treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Cells are simultaneously treated with varying concentrations of this compound.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
A reduction in forskolin-stimulated cAMP levels indicates Gαi/o activation.
-
-
Methodology (β-Arrestin Assay):
-
A specialized cell line is used where CB1R is tagged with one enzyme fragment and β-arrestin with a complementary fragment (e.g., PathHunter assay).
-
Upon receptor activation by this compound, β-arrestin is recruited to the receptor, bringing the enzyme fragments together to form an active enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured, which is proportional to the extent of β-arrestin recruitment.
-
-
Key Finding for this compound: this compound produced concentration-dependent inhibition of cAMP and recruitment of β-arrestin, confirming its role as a direct agonist.
Ex Vivo Electrophysiology
-
Objective: To assess the effect of this compound on synaptic transmission in a native neuronal system.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on autaptic hippocampal neurons cultured from wild-type and CB1 knockout mice.
-
Excitatory postsynaptic currents (EPSCs) are measured at baseline.
-
This compound (e.g., 1 µM) is applied to the neurons.
-
Changes in EPSC amplitude are recorded. Inhibition of EPSCs that is absent in knockout neurons indicates a CB1-dependent agonist effect.
-
-
Key Finding for this compound: this compound directly inhibited EPSCs in a CB1-dependent manner, consistent with modest agonism.
Conclusion and Future Directions
The structure-activity relationship of this compound is unequivocally defined by its stereochemistry. As the R-(+)-enantiomer of GAT211, it functions as a CB1R allosteric agonist, a property entirely distinct from its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator. This enantiospecificity provides a clear and powerful blueprint for medicinal chemists: the 2-phenyl-1H-indole scaffold can be precisely tuned through stereochemical control to yield either allosteric agonists or PAMs.
This compound serves as an invaluable pharmacological tool for probing the consequences of allosteric agonism at the CB1 receptor. While its in vivo profile in the R6/2 Huntington's model did not show therapeutic benefit, its distinct mechanism of action warrants further investigation in other pathological contexts. The insights gained from this compound and its analogs will continue to guide the rational design of next-generation CB1R-targeted therapeutics with refined and potentially safer clinical profiles.
References
GAT228: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228 is a novel small molecule that has garnered interest within the scientific community for its specific interaction with the cannabinoid receptor 1 (CB1). This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological and toxicological profile. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a thorough understanding of this compound's mechanism of action and safety profile.
Introduction
This compound is the R-(+)-enantiomer of the racemic mixture GAT211 and is classified as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1] Unlike its S-(-)-enantiomer, GAT229, which functions as a positive allosteric modulator (PAM) of the CB1 receptor, this compound exhibits intrinsic activity at the receptor. This distinction in stereochemistry leads to unique pharmacological effects, making this compound a subject of interest for its potential therapeutic applications. This guide will delve into the specifics of its pharmacology, including its mechanism of action and its effects in various experimental models, as well as its toxicological characteristics.
Pharmacology
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the CB1 receptor, leading to a conformational change that activates the receptor. This activation initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the activation of CB1 by this compound primarily involves the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Furthermore, this compound has been shown to promote the recruitment of β-arrestin to the CB1 receptor.[1] The interaction with β-arrestin can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways. This compound has also been observed to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phospholipase C beta 3 (PLCβ3).[1]
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through a variety of in vitro and in vivo studies. In cellular assays, this compound demonstrates concentration-dependent activity in promoting β-arrestin recruitment and inhibiting cAMP production in cells expressing human CB1 receptors.[1]
In vivo, the racemic mixture GAT211, of which this compound is a component, has shown efficacy in animal models of inflammatory and neuropathic pain. Studies with GAT211 have indicated that it can produce synergistic anti-allodynic effects when co-administered with inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL). Importantly, GAT211 did not produce the typical signs of direct CB1 receptor activation in the tetrad assay (hypothermia, catalepsy, hypoactivity, and analgesia) and did not appear to induce tolerance or dependence with chronic administration.
Signaling Pathway
The activation of the CB1 receptor by this compound initiates a complex signaling network. The following diagram illustrates the key pathways involved.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively published. However, studies on related compounds provide some insight. For instance, the racemic mixture GAT211 has been evaluated in mice with intraperitoneal administration at doses ranging from 10-20 mg/kg. The development of a full pharmacokinetic profile for this compound, including its absorption, distribution, metabolism, and excretion (ADME), will be crucial for its further development. The following table is a template for the type of data that needs to be collected.
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | - | - | - | - |
| Tmax | - | - | - | - |
| AUC | - | - | - | - |
| Half-life (t½) | - | - | - | - |
| Bioavailability | - | - | - | - |
| Volume of Distribution | - | - | - | - |
| Clearance | - | - | - | - |
Toxicology
Comprehensive toxicological data for this compound is currently limited in the public domain. Preclinical safety evaluation is a critical component of drug development. The following sections outline the types of toxicological studies that are necessary to establish a complete safety profile for this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters such as the median lethal dose (LD50) would be determined in these studies. No published LD50 value for this compound is currently available.
Repeat-Dose Toxicity
Chronic exposure studies are essential to understand the potential long-term health effects. These studies would involve daily administration of this compound to animals for an extended period (e.g., 28 or 90 days) to identify any target organ toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test, and an in vivo micronucleus test, would be required.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These typically include assessments of cardiovascular, respiratory, and central nervous system functions.
The following table summarizes the necessary toxicological data that needs to be generated for this compound.
| Study Type | Endpoint | Value | Species | Route of Administration | Reference |
| Acute Toxicity | LD50 | - | - | - | - |
| Repeat-Dose Toxicity | NOAEL | - | - | - | - |
| Genotoxicity | Ames Test | - | - | - | - |
| Chromosomal Aberration | - | - | - | - | |
| Micronucleus Test | - | - | - | - | |
| Safety Pharmacology | Cardiovascular Effects | - | - | - | - |
| Respiratory Effects | - | - | - | - | |
| CNS Effects | - | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections provide an overview of the methodologies for key in vitro assays used to characterize this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the CB1 receptor upon agonist stimulation.
Methodology:
-
Cell Culture: PathHunter® CHO-K1 cells stably co-expressing the ProLink™ (PK)-tagged human CB1 receptor and the Enzyme Acceptor (EA)-tagged β-arrestin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, clear-bottom tissue culture plates and incubated overnight.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the cell plates.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: PathHunter® detection reagents are added to the wells, and the plates are incubated for 60 minutes at room temperature.
-
Signal Measurement: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The data is normalized and plotted as a dose-response curve to determine the EC50 value.
cAMP Inhibition Assay (HitHunter® cAMP Assay)
This assay quantifies the inhibition of cAMP production following the activation of the Gαi/o-coupled CB1 receptor.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human CB1 receptor are used.
-
Cell Plating: Cells are plated in 384-well plates and incubated overnight.
-
Compound and Forskolin Addition: Cells are treated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubation: The plates are incubated for a specified period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Cell lysis and cAMP detection are performed using a competitive immunoassay kit, such as the HitHunter® cAMP Assay. This involves the addition of a lysis buffer followed by a solution containing an antibody to cAMP and a labeled cAMP analog.
-
Signal Measurement: The signal, which is inversely proportional to the amount of cAMP in the well, is measured (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for cAMP inhibition.
Conclusion
This compound is a pharmacologically interesting molecule that acts as an allosteric agonist at the CB1 receptor. Its distinct profile compared to its enantiomer, GAT229, highlights the importance of stereochemistry in drug action. While the initial pharmacological characterization is promising, particularly the findings related to the racemic mixture GAT211 in pain models without typical cannabinoid side effects, a significant amount of data is still required to fully understand its therapeutic potential and safety.
Future research should focus on conducting comprehensive preclinical toxicology studies, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology, to establish a robust safety profile. Furthermore, detailed pharmacokinetic studies in relevant animal models are essential to understand its ADME properties and to inform potential clinical trial design. The information compiled in this guide serves as a foundational resource for the continued investigation and development of this compound.
References
GAT228 Binding Site on the Cannabinoid 1 Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the binding site of GAT228, a notable allosteric modulator of the Cannabinoid 1 (CB1) receptor. This compound is characterized as a partial allosteric agonist, or "ago-PAM," exhibiting both direct receptor activation and positive allosteric modulation of orthosteric ligands. This document synthesizes findings from computational modeling, site-directed mutagenesis, and functional assays to elucidate the structural basis of this compound's interaction with the CB1 receptor. We present available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug development.
Introduction to this compound and the CB1 Receptor
The Cannabinoid 1 (CB1) receptor, a class A G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including pain perception, appetite, and memory.[1][2] While orthosteric agonists of the CB1 receptor have therapeutic potential, their clinical use is often limited by psychoactive side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning receptor activity rather than causing global activation.
This compound is the R-(+)-enantiomer of the racemic compound GAT211 and is distinguished by its dual activity as a partial allosteric agonist and a weak positive allosteric modulator (PAM).[3][4] This is in contrast to its S-(-)-enantiomer, GAT229, which is considered a "pure" PAM. Understanding the precise binding site and mechanism of action of this compound is critical for the rational design of next-generation allosteric modulators of the CB1 receptor with improved therapeutic profiles.
Proposed Binding Sites for this compound
Current research points to two primary hypotheses regarding the binding site of this compound, both of which are proposed to mediate its allosteric agonist activity. There is also evidence to suggest that 2-phenylindole analogs, the chemical class to which this compound belongs, may interact with multiple sites on the CB1 receptor.
The Intracellular Transmembrane (TM) 1-2-4 Exosite
Computational studies using Force-Biased Monte Carlo with Simulated Annealing (MMC) have proposed that this compound binds to an intracellular (IC) exosite formed by transmembrane helices 1, 2, and 4. This site is distinct from the orthosteric binding pocket and is located on the intracellular side of the receptor, a region critical for G protein coupling.
The proposed binding in this IC TMH1-2-4 exosite is thought to induce a conformational change in the receptor that leads to its activation, even in the absence of an orthosteric agonist. This provides a structural basis for the allosteric agonism of this compound.
The ZCZ011 Binding Site
More recent evidence from mutagenesis studies has strongly implicated the binding site of another CB1 receptor PAM, ZCZ011, as being essential for the allosteric agonist activity of this compound. The cryo-electron microscopy structure of the CB1 receptor in complex with ZCZ011 and the orthosteric agonist CP55940 revealed that ZCZ011 binds to an extrahelical site on the surface of TM2, TM3, and TM4.
Mutations of key residues within this site have been shown to abolish the G protein dissociation induced by this compound, suggesting that this site is the primary locus for its allosteric agonist effects.
Quantitative Data
While direct radioligand binding studies to quantify the affinity (Ki or Kd) of this compound for its allosteric site are not widely available, functional data from various assays provide insights into its potency and efficacy.
Table 1: Functional Data for this compound at the CB1 Receptor
| Assay Type | Parameter | Value | Cell Line | Notes | Reference(s) |
| Depolarization-Induced Suppression of Excitation (DSE) | ED50 | No significant change (1.34s vs 1.00s) | Autaptic hippocampal neurons | This compound did not significantly alter the potency of depolarization to induce DSE. | |
| DSE Recovery | t1/2 | Increased from 6.0s to 17.7s | Autaptic hippocampal neurons | This compound slowed the recovery from DSE, consistent with modest agonism. | |
| G Protein Dissociation | Agonist Activity | Abolished by F191A3.27 & I169A2.56 mutations | HEK293 cells | Demonstrates the importance of the ZCZ011 binding site for this compound's agonist effect. |
Experimental Protocols
The characterization of the this compound binding site has relied on a combination of computational and experimental techniques. Below are overviews of the key methodologies employed.
Computational Modeling and Docking
-
Objective: To identify potential binding sites for this compound on the CB1 receptor structure.
-
Methodology:
-
A 3D model of the CB1 receptor, often based on crystal or cryo-EM structures (e.g., PDB IDs: 5XRA, 6N4B, 7WV9), is prepared.
-
Computational methods such as Force-Biased Monte Carlo with Simulated Annealing (MMC) or molecular docking are used to predict the binding pose and energy of this compound within various potential sites on the receptor.
-
Molecular dynamics (MD) simulations are then often employed to assess the stability of the predicted binding poses over time.
-
Per-residue interaction energy calculations are performed to identify key amino acids that contribute to the binding of this compound.
-
Site-Directed Mutagenesis
-
Objective: To experimentally validate the functional importance of residues identified in computational models.
-
Methodology:
-
Plasmids containing the cDNA for the human CB1 receptor are used as a template.
-
Site-directed mutagenesis is performed using techniques like PCR to introduce specific point mutations, typically changing the residue of interest to an alanine.
-
The mutated CB1 receptor cDNA is then transfected into a suitable cell line (e.g., HEK293 or CHO cells) for expression.
-
The functional consequences of the mutation on this compound's activity are then assessed using functional assays.
-
G Protein Dissociation Assay
-
Objective: To measure the ability of this compound to induce G protein activation, a hallmark of receptor agonism.
-
Methodology:
-
Membranes from cells expressing either wild-type or mutant CB1 receptors are prepared.
-
The membranes are incubated with a non-hydrolyzable GTP analog, such as [35S]GTPγS.
-
Upon receptor activation by a ligand like this compound, the Gα subunit of the G protein exchanges GDP for [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified, typically by liquid scintillation counting, and serves as a measure of G protein activation.
-
Visualizations
CB1 Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Enantiomer-Specific Effects of GAT228 and GAT229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the distinct pharmacological profiles of the enantiomeric pair, GAT228 and GAT229, at the cannabinoid type 1 (CB1) receptor. The differential activities of these molecules underscore the critical importance of stereochemistry in drug design and offer unique tools for probing the complexities of CB1 receptor signaling.
Core Findings: A Tale of Two Enantiomers
This compound and GAT229 are the R-(+) and S-(-) enantiomers, respectively, of the racemic compound GAT211.[1][2][3] Extensive research has revealed that while structurally mirror images, their effects on the CB1 receptor are markedly different. GAT229 functions as a "pure" positive allosteric modulator (PAM), while this compound acts as an allosteric agonist or an "ago-PAM," possessing intrinsic efficacy to activate the receptor directly.[4] This divergence in activity is attributed to their binding to distinct allosteric sites on the CB1 receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the enantiomer-specific effects of this compound and GAT229 from various in vitro and ex vivo studies.
| Compound | Assay Type | Cell Line/System | Orthosteric Ligand | Key Parameters | Finding | Reference |
| GAT229 | Radioligand Binding | HEK293A cells expressing hCB1R | [3H]CP55,940 (agonist) | α value | Enhances agonist binding | |
| [3H]SR141716A (antagonist) | β value | Reduces antagonist binding | ||||
| cAMP Accumulation | HEK293A cells expressing hCB1R | CP55,940 | EC50 Shift | Potentiates agonist-induced inhibition of cAMP | ||
| - | Intrinsic Activity | Lacks significant intrinsic activity | ||||
| β-Arrestin2 Recruitment | HEK293A cells expressing hCB1R | CP55,940 | EC50 Shift | Potentiates agonist-induced β-arrestin2 recruitment | ||
| - | Intrinsic Activity | Lacks significant intrinsic activity | ||||
| Electrophysiology (DSE) | Autaptic Hippocampal Neurons | Endogenous 2-AG | DSE Enhancement | Enhances depolarization-induced suppression of excitation (DSE) | ||
| - | Direct Inhibition | Does not directly inhibit excitatory postsynaptic currents (EPSCs) | ||||
| This compound | Radioligand Binding | HEK293A cells expressing hCB1R | [3H]CP55,940 (agonist) | α value | Enhances agonist binding | |
| [3H]SR141716A (antagonist) | β value | Reduces antagonist binding | ||||
| cAMP Accumulation | HEK293A cells expressing hCB1R | - | Intrinsic Activity | Directly inhibits cAMP accumulation | ||
| β-Arrestin2 Recruitment | HEK293A cells expressing hCB1R | - | Intrinsic Activity | Directly recruits β-arrestin2 | ||
| Electrophysiology (DSE) | Autaptic Hippocampal Neurons | - | Direct Inhibition | Directly inhibits EPSCs in a subset of neurons | ||
| Endogenous 2-AG | DSE Recovery | Slows the recovery time of DSE |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the ability of this compound and GAT229 to allosterically modulate the binding of an orthosteric radioligand to the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293A cells stably expressing the human CB1 receptor.
-
Assay Conditions: Assays are performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.
-
Incubation: Membranes are incubated with a fixed concentration of the orthosteric radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) in the presence of varying concentrations of the allosteric modulator (this compound or GAT229).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the effects of the allosteric modulators on the affinity and/or Bmax of the orthosteric radioligand.
cAMP Accumulation Assays
Objective: To assess the functional activity of this compound and GAT229 on the Gαi/o-coupled signaling pathway of the CB1 receptor.
Protocol:
-
Cell Culture: HEK293A cells expressing the human CB1 receptor are plated in multi-well plates.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound or GAT229, followed by stimulation with forskolin to induce cAMP production. For PAM activity assessment, an orthosteric agonist (e.g., CP55,940) is added along with the allosteric modulator.
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Data are normalized to the forskolin-alone response and plotted against the logarithm of the drug concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.
β-Arrestin2 Recruitment Assays
Objective: To measure the ability of this compound and GAT229 to promote the interaction between the CB1 receptor and β-arrestin2, a key event in G protein-independent signaling and receptor desensitization.
Protocol:
-
Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET), where the CB1 receptor is tagged with a BRET donor (e.g., Renilla luciferase) and β-arrestin2 is tagged with a BRET acceptor (e.g., YFP).
-
Cell Transfection and Culture: HEK293 cells are co-transfected with the tagged CB1 receptor and β-arrestin2 constructs.
-
Ligand Treatment: Cells are treated with varying concentrations of this compound or GAT229, either alone (for agonist activity) or in combination with an orthosteric agonist (for PAM activity).
-
BRET Measurement: The BRET signal is measured using a microplate reader. An increase in the BRET signal indicates the recruitment of β-arrestin2 to the receptor.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compounds in promoting β-arrestin2 recruitment.
Electrophysiology in Autaptic Hippocampal Neurons
Objective: To investigate the effects of this compound and GAT229 on the endogenous cannabinoid signaling system in a functionally relevant neuronal circuit.
Protocol:
-
Cell Culture: Autaptic hippocampal neurons are cultured on micro-islands of astrocytes.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure excitatory postsynaptic currents (EPSCs).
-
Depolarization-Induced Suppression of Excitation (DSE): DSE, a form of short-term synaptic plasticity mediated by the retrograde signaling of endocannabinoids (primarily 2-AG) and activation of presynaptic CB1 receptors, is induced by depolarizing the neuron.
-
Drug Application: this compound or GAT229 is applied to the bath to assess its direct effects on EPSCs and its modulatory effects on DSE.
-
Data Analysis: Changes in the magnitude and duration of DSE, as well as direct effects on EPSC amplitude, are quantified and compared before and after drug application.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the distinct signaling pathways and proposed binding sites of this compound and GAT229.
Caption: GAT229 enhances endocannabinoid signaling at the CB1 receptor.
Caption: this compound directly activates the CB1 receptor from an intracellular site.
Caption: Workflow for assessing compound effects on DSE.
Conclusion and Future Directions
The enantiomers this compound and GAT229 represent powerful pharmacological tools to dissect the intricacies of CB1 receptor function. GAT229, as a pure PAM, offers a potential therapeutic strategy to enhance endogenous cannabinoid tone with a potentially lower risk of the adverse effects associated with direct CB1 agonism. Conversely, this compound provides a unique means to explore the consequences of allosteric agonism. The distinct binding sites and functional outcomes of these molecules highlight the capacity for fine-tuning CB1 receptor activity. Future research should continue to explore the therapeutic potential of these and next-generation CB1 allosteric modulators in a variety of pathological conditions, including chronic pain, neurodegenerative diseases, and psychiatric disorders. The structural and mechanistic insights gained from studying this compound and GAT229 will be invaluable in the rational design of novel therapeutics targeting the endocannabinoid system.
References
- 1. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GAT228 in Endocannabinoid System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT228, the (R)-(+)-enantiomer of the racemic compound GAT211, is a novel allosteric modulator of the cannabinoid 1 receptor (CB1R). Unlike its enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), this compound functions as an allosteric agonist with weak PAM activity. This distinction in pharmacology offers a unique avenue for modulating the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its signaling pathways.
Introduction
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The CB1 receptor, a key component of the ECS, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. While direct-acting orthosteric agonists of CB1R have shown therapeutic potential, their clinical utility is often limited by psychoactive side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative by fine-tuning the effects of endogenous cannabinoids, potentially leading to a better therapeutic window.
This compound has emerged as a significant research tool for dissecting the complexities of CB1R allosteric modulation. As an allosteric agonist, it can activate the receptor in the absence of an orthosteric ligand, offering a unique mechanism to probe receptor function. This guide synthesizes the current knowledge on this compound to aid researchers and drug development professionals in their exploration of its therapeutic potential.
Mechanism of Action
This compound is the R-(+)-enantiomer of the racemic mixture GAT211.[1] Its primary mechanism of action is as an allosteric agonist of the CB1 receptor.[1][2] This means that this compound binds to a site on the CB1R that is different from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind.
Upon binding, this compound induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades, even in the absence of an orthosteric agonist.[1][3] In addition to its agonist activity, this compound has also been reported to exhibit weak positive allosteric modulator (PAM) activity, meaning it can also enhance the effects of orthosteric agonists to a small degree.
The distinct pharmacology of this compound, compared to its PAM enantiomer GAT229, underscores the stereospecificity of allosteric modulation at the CB1R.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, GAT211, from in vitro studies. These values provide insights into the potency and efficacy of this compound in modulating various CB1R-mediated signaling pathways.
Table 1: In Vitro Agonist Activity of GAT211 at the Human CB1 Receptor
| Assay | EC50 (nM) | Emax (%) |
| cAMP Inhibition | 230 | 110 |
| β-arrestin2 Recruitment | 940 | 46 |
Data extracted from a study on GAT211, the racemic mixture of this compound and GAT229. Emax is expressed relative to a standard CB1R agonist.
Note: Specific EC50 and Emax values for this compound across all signaling pathways are not consistently reported in the public domain. The data for GAT211 provides an indication of the mixed agonist-PAM activity of the racemate. It is established that the agonist activity resides with this compound.
Signaling Pathways and Experimental Workflows
This compound-Mediated CB1 Receptor Signaling
This compound, as a CB1R allosteric agonist, activates downstream signaling pathways typically associated with CB1R activation. This includes G-protein-dependent pathways, such as the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of mitogen-activated protein kinases (MAPK) like ERK1/2. It also includes G-protein-independent pathways, such as the recruitment of β-arrestin.
Figure 1: this compound signaling at the CB1 receptor.
Experimental Workflow: Characterizing this compound Activity
The characterization of this compound's pharmacological profile involves a series of in vitro assays to determine its binding affinity, potency, and efficacy across different signaling pathways.
Figure 2: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
[³H]CP55,940 (radioligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCB1 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled this compound.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Data are analyzed to determine the Ki value for this compound.
β-Arrestin Recruitment Assay
Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment to the CB1 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human CB1 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®)
-
This compound
-
Assay medium (e.g., Opti-MEM)
-
Detection reagents for the complementation system
-
Luminometer
Procedure:
-
Plate the cells in a 384-well white plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Data are analyzed to determine the EC50 and Emax for this compound-induced β-arrestin recruitment.
cAMP Inhibition Assay
Objective: To determine the potency and efficacy of this compound to inhibit adenylyl cyclase activity via the Gαi/o-coupled CB1 receptor.
Materials:
-
HEK293 cells expressing human CB1 receptor
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
Assay buffer
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Plate cells in a suitable microplate and incubate.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the cAMP detection reagents as per the kit instructions.
-
Read the signal on a compatible plate reader.
-
Data are analyzed to determine the IC50 and Emax for this compound-mediated inhibition of cAMP production.
ERK1/2 Phosphorylation Assay
Objective: To measure the ability of this compound to induce the phosphorylation of ERK1/2.
Materials:
-
HEK293 cells expressing human CB1 receptor
-
This compound
-
Serum-free medium
-
Lysis buffer
-
Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2
-
Detection system (e.g., TR-FRET, ELISA, or Western blot)
Procedure:
-
Seed cells and grow to near confluence.
-
Serum-starve the cells overnight.
-
Treat the cells with different concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer.
-
Quantify the levels of pERK and total ERK using the chosen detection method.
-
Normalize pERK levels to total ERK levels.
-
Data are analyzed to determine the EC50 and Emax for this compound-induced ERK1/2 phosphorylation.
In Vivo Pharmacology
Currently, there is limited publicly available data on the in vivo effects of this compound on endocannabinoid levels and its comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Studies on the racemic mixture, GAT211, have shown that it can produce dose-dependent antinociceptive effects in rodent models of inflammatory and neuropathic pain without inducing the typical cannabimimetic side effects associated with orthosteric agonists. These effects are mediated through the CB1 receptor. Further research is needed to delineate the specific in vivo pharmacological properties of this compound.
Conclusion
This compound represents a valuable pharmacological tool for investigating the nuances of CB1 receptor allosteric modulation. Its unique profile as an allosteric agonist distinguishes it from its enantiomer and other PAMs, offering a distinct mechanism for activating the CB1 receptor. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of this compound and the broader class of CB1R allosteric modulators. Future studies focusing on its in vivo pharmacology, including its effects on endocannabinoid tone and its ADME properties, will be crucial in translating the preclinical findings into potential clinical applications.
References
GAT228: An In-Depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAT228, the R-(+)-enantiomer of the racemic compound GAT211, is an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] Its unique mechanism of action, distinct from its S-(-)-enantiomer GAT229 (a pure positive allosteric modulator), has positioned it as a compound of interest for modulating neuronal excitability.[2] This technical guide provides a comprehensive overview of the known effects of this compound on neuronal function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions as a direct, albeit modest, agonist at the CB1 receptor, acting through an allosteric binding site.[3] This direct activation is a key differentiator from its enantiomer, GAT229, which potentiates the effects of endogenous cannabinoids without intrinsic activity. The agonist activity of this compound is evident in its ability to inhibit excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing neurons and to modulate downstream signaling cascades in the absence of an orthosteric agonist.
Effects on Neuronal Excitability
The primary body of research on this compound's effects on neuronal excitability comes from studies on cultured autaptic hippocampal neurons. These studies utilize whole-cell voltage-clamp electrophysiology to measure synaptic activity.
Modulation of Synaptic Transmission
In a notable portion of CB1-expressing autaptic hippocampal neurons, this compound at a concentration of 1µM has been shown to inhibit excitatory postsynaptic currents (EPSCs). This inhibitory effect is dependent on the presence of functional CB1 receptors, as it is absent in neurons from CB1 knockout mice.
Another key effect of this compound is its modulation of Depolarization-induced Suppression of Excitation (DSE), a form of short-term synaptic plasticity mediated by endocannabinoids. This compound significantly slows the recovery time course of DSE, prolonging the period of suppressed synaptic transmission.
Quantitative Data on Neuronal Effects
The following table summarizes the quantitative effects of this compound on neuronal parameters as reported in the literature.
| Parameter | Experimental Condition | Value | Cell Type | Reference |
| Relative EPSC Charge | 1µM this compound in Wild-Type Neurons | 0.81 ± 0.08 (n=10) | Autaptic Hippocampal Neurons | |
| 1µM this compound in CB1-/- Neurons | 0.99 ± 0.03 (n=5) | Autaptic Hippocampal Neurons | ||
| DSE Recovery (t1/2) | Baseline | 6.0 s (95% CI: 4.4–9.1 s) | Autaptic Hippocampal Neurons | |
| With this compound | 17.7 s (95% CI: 13.6–25.4 s) (n=10) | Autaptic Hippocampal Neurons | ||
| DSE ED50 | Before this compound | 1.34 s (95% CI: 1.19–1.50 s) (n=5) | Autaptic Hippocampal Neurons | |
| With this compound | 1.00 s (95% CI: 0.77–1.29 s) (n=5) | Autaptic Hippocampal Neurons |
Signaling Pathways
This compound exerts its effects by directly activating the CB1 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates downstream intracellular signaling cascades. In heterologous expression systems, such as HEK293A cells expressing human CB1 receptors, this compound has been shown to induce:
-
Inhibition of cyclic AMP (cAMP) accumulation
-
Recruitment of β-arrestin
-
Phosphorylation of ERK1/2 and PLCβ3
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in Autaptic Hippocampal Neurons
This protocol is adapted from studies investigating the effects of this compound on synaptic transmission.
1. Cell Culture:
-
Hippocampal neurons are cultured on micro-islands of permissive substrate to promote the formation of autapses (synapses onto themselves).
2. Recording Solutions:
-
Extracellular Solution (in mM): 119 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 30 glucose, and 20 HEPES.
-
Pipette Solution (in mM): 121.5 KGluconate, 17.5 KCl, 9 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 MgATP, and 0.5 LiGTP.
3. Electrophysiological Recording:
-
Recordings are performed at room temperature using an Axopatch 200A amplifier or similar.
-
The membrane potential is held at –70 mV.
-
Excitatory postsynaptic currents (EPSCs) are evoked every 20 seconds by a 1.0 ms depolarizing step to trigger an unclamped action current.
-
The size of the EPSC is quantified by integrating the evoked current to obtain a charge value (in pC).
-
This compound is applied via a continuous flow bath perfusion system (~2 ml/min).
4. Depolarization-Induced Suppression of Excitation (DSE) Protocol:
-
DSE is induced by a series of progressively longer depolarizing steps (e.g., 50ms, 100ms, 300ms, 500ms, 1s, 3s, 10s).
-
The magnitude of DSE is measured as the reduction in EPSC amplitude following the depolarization.
-
The recovery from DSE is monitored by measuring the amplitude of EPSCs at various time points after the depolarizing pulse.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is a generalized method for measuring β-arrestin recruitment to the CB1 receptor upon ligand binding, as described in the literature.
1. Cell Line:
-
CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag (PK) and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
2. Assay Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The following day, cells are treated with various concentrations of this compound or a reference agonist.
-
The plates are incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
A detection reagent containing the β-galactosidase substrate is added.
-
The plates are incubated at room temperature for 60 minutes.
-
Chemiluminescence is measured using a plate reader.
3. Data Analysis:
-
The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
Conclusion and Future Directions
This compound presents a distinct pharmacological profile as a CB1 receptor allosteric agonist. Its ability to directly modulate neuronal excitability, particularly through the inhibition of synaptic transmission and prolongation of DSE, highlights its potential as a tool for probing the endocannabinoid system and as a lead compound for therapeutic development.
Further research is warranted to fully elucidate the effects of this compound on other aspects of neuronal function, such as action potential firing patterns and resting membrane potential. Dose-response studies in neuronal systems are also needed to provide a more complete understanding of its potency. Additionally, in vivo electrophysiological studies would be invaluable in confirming the relevance of these in vitro findings to the complex environment of the central nervous system.
References
- 1. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GAT228 In Vivo Studies in a Mouse Model of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. A key pathological feature of HD is the reduction of cannabinoid 1 receptor (CB1) levels in the striatum, which is correlated with disease progression.[1] This has led to research into the therapeutic potential of modulating the CB1 receptor. Positive allosteric modulators (PAMs) of the CB1 receptor are of particular interest as they can enhance the signaling of endogenous cannabinoids.
This document provides detailed application notes and protocols based on a study that investigated the effects of the CB1 receptor PAMs GAT211 (racemic), GAT228 (R-enantiomer), and GAT229 (S-enantiomer) in the R6/2 mouse model of Huntington's disease.[1] The findings from this study indicate that while GAT229 showed therapeutic potential, this compound, an allosteric agonist, did not improve disease-related phenotypes in this model.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the in vivo evaluation of this compound and its enantiomer GAT229 in the R6/2 mouse model of Huntington's disease.
| Parameter | This compound | GAT229 | Reference |
| Mouse Model | R6/2 Transgenic HD Model | R6/2 Transgenic HD Model | [1] |
| Age of Mice | 7 weeks at start of treatment | 7 weeks at start of treatment | [1] |
| Dosage | 10 mg/kg/day | 10 mg/kg/day | |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | |
| Treatment Duration | 21 days | 21 days | |
| Effect on Motor Coordination | No improvement | Improved motor coordination | |
| Effect on Symptom Onset | No delay | Delayed symptom onset | |
| Effect on Gene Expression | Did not normalize | Normalized gene expression | |
| Mechanism of Action | Allosteric agonist | Positive Allosteric Modulator (PAM) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of CB1 receptor modulation and the experimental workflow for the in vivo study.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the study of this compound and GAT229 in the R6/2 mouse model of Huntington's disease.
Animal Model
-
Model: R6/2 transgenic mouse model of Huntington's disease.
-
Sex: Male.
-
Age: 7 weeks old at the initiation of the study.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Compound Preparation and Administration
-
Compound: this compound (R-enantiomer) and GAT229 (S-enantiomer).
-
Dosage: 10 mg/kg of body weight.
-
Vehicle: A suitable vehicle for intraperitoneal injection should be used (e.g., a mixture of ethanol, emulphor, and saline). The original study should be consulted for the exact composition.
-
Preparation:
-
On each day of dosing, weigh the appropriate amount of this compound or GAT229 based on the average weight of the mice in each group.
-
Dissolve the compound in the vehicle to achieve a final concentration suitable for injecting a volume of approximately 10 µL/g of body weight.
-
Ensure the compound is fully dissolved before administration.
-
-
Administration:
-
Administer the prepared solution via intraperitoneal (i.p.) injection.
-
Perform injections daily for a total of 21 consecutive days.
-
A control group receiving only the vehicle should be included.
-
Behavioral Testing: Motor Coordination
-
Apparatus: Rotarod or other suitable apparatus for assessing motor coordination in mice.
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before each session.
-
Train the mice on the apparatus for a set number of trials before the start of the treatment period to establish a baseline.
-
Conduct weekly testing sessions throughout the 21-day treatment period.
-
For each trial, place the mouse on the rotating rod and record the latency to fall.
-
Perform multiple trials per session and average the results for each mouse.
-
Compare the performance of the this compound-treated group to the vehicle- and GAT229-treated groups.
-
Symptom Onset Monitoring
-
Procedure:
-
Observe the mice daily for the onset of characteristic Huntington's disease symptoms in the R6/2 model, such as clasping of the hind limbs when suspended by the tail.
-
Record the age at which each mouse first displays these symptoms.
-
Compare the average age of symptom onset between the different treatment groups.
-
Gene Expression Analysis
-
Tissue Collection:
-
At the end of the 21-day treatment period, euthanize the mice using an approved method.
-
Rapidly dissect the brain and isolate the striatum.
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C until further processing.
-
-
RNA Extraction:
-
Extract total RNA from the striatal tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe a standardized amount of RNA into cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for genes known to be dysregulated in Huntington's disease and appropriate housekeeping genes for normalization.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
Compare the gene expression profiles of the this compound-treated group to the vehicle- and GAT229-treated groups to determine if the treatment normalized the expression of dysregulated genes.
-
Conclusion
The available in vivo data from the R6/2 mouse model of Huntington's disease indicate that this compound, at a dose of 10 mg/kg/day, did not ameliorate the disease phenotype. In contrast, its enantiomer, GAT229, demonstrated beneficial effects on motor coordination, symptom onset, and gene expression. These findings suggest that the specific allosteric modulation profile is critical for therapeutic efficacy and that while targeting the CB1 receptor remains a viable strategy, this compound itself may not be a suitable candidate for the treatment of Huntington's disease. Further research is warranted to explore other CB1 PAMs with profiles similar to GAT229.
References
GAT228: Application Notes and Protocols for In Vitro Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a potent and selective allosteric agonist for the cannabinoid receptor 1 (CB1R), a G protein-coupled receptor highly expressed in the central nervous system. As the (R)-enantiomer of the racemic compound GAT211, this compound exhibits a distinct pharmacological profile from its (S)-enantiomer counterpart, GAT229, which acts as a positive allosteric modulator (PAM) of CB1R. This enantiomer-specific activity makes this compound a valuable tool for dissecting the complexities of CB1R signaling and exploring its therapeutic potential in various neurological and psychiatric disorders. Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric agonists like this compound bind to a topographically distinct site on the receptor, leading to a unique conformational change and subsequent signaling cascade. This can offer a differentiated therapeutic profile with potentially fewer side effects compared to traditional CB1R agonists.
These application notes provide detailed protocols for utilizing this compound in key in vitro neuroscience research assays, including the assessment of its effects on synaptic transmission using whole-cell voltage-clamp electrophysiology, and its characterization in functional cell-based assays measuring cAMP inhibition and β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in vitro assays, providing a comparative overview of its potency and efficacy.
Table 1: Electrophysiological Effects of this compound on Autaptic Hippocampal Neurons
| Parameter | Condition | Value | Reference |
| Depolarization-Induced Suppression of Excitation (DSE) Recovery Half-Time (t1/2) | Baseline | 6.0 s (95% CI: 4.4-9.1) | [1] |
| With this compound (1 µM) | 17.7 s (95% CI: 13.6-25.4) | [1] | |
| Relative Excitatory Postsynaptic Current (EPSC) Charge | Wild-Type Neurons + this compound (1 µM) | 0.81 ± 0.08 | [1] |
| CB1 Knockout Neurons + this compound (1 µM) | 0.99 ± 0.03 | [1] |
Table 2: Functional Characterization of this compound at the Human CB1 Receptor in HEK293 Cells
| Assay | Parameter | Value | Reference |
| cAMP Inhibition | EC50 | 992 nM | [2] |
| Emax | 121% | ||
| β-Arrestin Recruitment | EC50 | Data not available | |
| Emax | Data not available | ||
| ERK1/2 Phosphorylation | EC50 | Data not available | |
| Emax | Data not available | ||
| PLCβ3 Phosphorylation | EC50 | Data not available | |
| Emax | Data not available |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. Activation of the receptor by an agonist, such as this compound, leads to the dissociation of the G protein subunits (Gαi/o and Gβγ). The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other signaling proteins. Furthermore, CB1R activation can also lead to the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.
CB1 Receptor Signaling Cascade
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
In Vitro Characterization Workflow
Experimental Protocols
Whole-Cell Voltage-Clamp Recording in Autaptic Hippocampal Neurons
This protocol is designed to assess the effect of this compound on synaptic transmission.
Materials:
-
Cultured autaptic hippocampal neurons
-
External solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 4 MgCl₂ (pH 7.4)
-
Internal solution (in mM): 126 K-gluconate, 10 HEPES, 4 KCl, 4 ATP-Mg, 0.3 GTP-Na₂, 10 phosphocreatine, 0.5 EGTA (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes (3-5 MΩ)
Procedure:
-
Culture hippocampal neurons on micro-islands of permissive substrate to form autapses.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at room temperature.
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell voltage-clamp configuration on a neuron.
-
Hold the neuron at -70 mV.
-
Evoke excitatory postsynaptic currents (EPSCs) by a brief depolarization of the neuron (e.g., 1 ms to 0 mV) every 20 seconds.
-
Record a stable baseline of EPSCs for at least 5 minutes.
-
To assess Depolarization-induced Suppression of Excitation (DSE), deliver a depolarizing step (e.g., to 0 mV for 1-10 seconds) and record the subsequent suppression and recovery of the EPSC.
-
Apply this compound to the bath at the desired final concentration (e.g., 1 µM) by diluting the stock solution in the external solution.
-
After a 5-10 minute incubation period, repeat the EPSC and DSE recordings.
-
Wash out the this compound by perfusing with the external solution for 10-15 minutes and record the recovery of synaptic transmission.
Data Analysis:
-
Measure the amplitude and charge of the EPSCs before, during, and after this compound application.
-
Calculate the DSE magnitude as the percentage reduction in the first EPSC amplitude after the depolarizing step compared to the baseline.
-
Measure the half-time (t1/2) of DSE recovery by fitting the recovery of the EPSC amplitude to an exponential function.
cAMP Inhibition Assay in HEK293 Cells Expressing hCB1R
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing human CB1 receptor (hCB1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer or HitHunter cAMP Assay, DiscoverX)
-
96- or 384-well microplates
Procedure:
-
Seed HEK293-hCB1R cells in microplates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) and Emax (maximum effect) values using a non-linear regression analysis (e.g., four-parameter logistic equation).
β-Arrestin Recruitment Assay in HEK293 Cells Expressing hCB1R
This protocol assesses the ability of this compound to induce the recruitment of β-arrestin to the CB1 receptor.
Materials:
-
HEK293 cells stably co-expressing hCB1R and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin Assay, DiscoverX)
-
Cell culture medium
-
Assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay-specific detection reagents
-
White, opaque 96- or 384-well microplates
Procedure:
-
Seed the engineered HEK293 cells in white, opaque microplates and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for signal development.
-
Measure the luminescent signal using a plate reader.
Data Analysis:
-
Construct a concentration-response curve by plotting the luminescence signal against the logarithm of the this compound concentration.
-
Determine the EC50 (half-maximal effective concentration) and Emax values using a non-linear regression analysis.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
GAT228 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the R-enantiomer of the racemic compound GAT211 and functions as an allosteric agonist for the Cannabinoid Receptor 1 (CB1).[1][2][3][4][5] Unlike orthosteric agonists that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, influencing its conformation and function. This compound has been shown to directly activate the CB1 receptor, in contrast to its S-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), enhancing the effect of other agonists. This unique mechanism of action makes this compound a valuable tool for studying CB1 receptor signaling and its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Huntington's disease.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings. It covers key aspects such as its mechanism of action, relevant signaling pathways, and step-by-step procedures for essential in vitro assays.
Mechanism of Action and Signaling Pathway
This compound acts as a partial allosteric agonist of the CB1 receptor. Upon binding, it induces a conformational change in the receptor, leading to its activation and initiation of downstream signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
CB1 Receptor Signaling Cascade:
Activation of the CB1 receptor by this compound is expected to trigger the following events:
-
G-protein Dissociation: The Gi/o protein dissociates into its Gαi/o and Gβγ subunits.
-
Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway Activation: The signaling cascade can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
PI3K/Akt Pathway Modulation: The CB1 receptor signaling can also influence the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound allosterically activates the CB1 receptor, initiating downstream signaling.
Data Presentation
| Compound | Cell Line | Assay | Concentration | Effect on Cell Viability | Citation |
| GAT211 | HeyA8 (ovarian cancer) | MTT | 20 µM | No significant change |
Note: This data is for the racemic mixture GAT211 and may not be fully representative of this compound's specific activity. Further dose-response studies are required to determine the IC50 of this compound in various cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and cytotoxicity.
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Cells of interest (e.g., Neuro2a, HEK293, or a relevant Huntington's disease cell model such as TruHD-Q43Q17M)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for CB1 Receptor Downstream Signaling
This protocol is to detect changes in the phosphorylation status of key proteins in the CB1 signaling pathway, such as ERK and Akt, following this compound treatment.
Caption: Workflow for Western Blot analysis of signaling proteins after this compound treatment.
Materials:
-
Cells of interest cultured in 6-well plates or 10 cm dishes
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-CB1). Specific antibody information should be obtained from literature or validated in-house. A polyclonal antibody against the N-terminus of human CB1 has been previously described (PA1-743).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 10 µM) and time points (e.g., 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein band intensities. Normalize phosphorylated protein levels to total protein levels.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and for desired durations (e.g., 24 or 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CB1 receptor in various cellular processes. The protocols outlined in this document provide a framework for characterizing the effects of this compound on cell viability, downstream signaling pathways, and apoptosis. Researchers should note that optimal experimental conditions, such as cell seeding density, this compound concentration, and incubation times, may need to be determined empirically for each specific cell line and experimental setup.
References
- 1. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
GAT228: Application Notes and Protocols for β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a potent and selective allosteric agonist for the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. As an allosteric agonist, this compound binds to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This interaction with the allosteric site induces a conformational change in the receptor, leading to its activation and subsequent downstream signaling. One of the key signaling pathways activated by CB1 receptor agonists is the recruitment of β-arrestin proteins.
β-arrestins are intracellular scaffolding proteins that play a critical role in the desensitization of GPCRs, leading to the termination of G protein-mediated signaling. Upon agonist-induced receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. This recruitment not only sterically hinders further G protein coupling but also initiates a second wave of signaling events and promotes receptor internalization. The study of β-arrestin recruitment is therefore crucial for understanding the complete pharmacological profile of a GPCR ligand and for identifying "biased" ligands that preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways. Such biased agonism is a promising strategy for developing novel therapeutics with improved efficacy and reduced side effects.
This document provides detailed application notes and protocols for the use of this compound in β-arrestin recruitment assays, a critical tool for characterizing its functional activity at the CB1 receptor.
Data Presentation
The following table summarizes the quantitative data for this compound and its related compounds in a β-arrestin2 recruitment assay. The data is derived from studies using the PathHunter™ β-arrestin assay with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor (hCB1R).
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of CP55,940) | Reference |
| This compound | hCB1R | β-arrestin2 Recruitment | 940 | 46% | [1] |
| GAT211 (racemic) | hCB1R | β-arrestin2 Recruitment | 940 | 46% | [1] |
| GAT229 | hCB1R | β-arrestin2 Recruitment | >10,000 | <10% | [2] |
| CP55,940 (Control Agonist) | hCB1R | β-arrestin2 Recruitment | 310 | 100% | [3] |
Note: Emax values are expressed as a percentage of the maximal response induced by the full agonist CP55,940.
Signaling Pathway and Experimental Workflow
To visualize the key processes involved, the following diagrams illustrate the β-arrestin recruitment signaling pathway upon CB1 receptor activation and the general experimental workflow for a PathHunter™ β-arrestin recruitment assay.
Experimental Protocols
The following is a detailed protocol for determining the potency and efficacy of this compound in inducing β-arrestin recruitment to the human CB1 receptor using the DiscoverX PathHunter™ assay technology. This protocol is based on methodologies described in the scientific literature for characterizing cannabinoid receptor ligands.[3]
Materials and Reagents
-
Cells: CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag (PathHunter™ hCB1R β-arrestin2 cells).
-
Cell Culture Medium: F-12/DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1 mM L-glutamine, 800 µg/mL G418, and 300 µg/mL Hygromycin B.
-
Assay Plates: White, solid-bottom 384-well cell culture plates.
-
This compound Stock Solution: 10 mM stock solution of this compound in DMSO.
-
Control Agonist: CP55,940 as a reference full agonist.
-
Assay Buffer: As recommended by the assay kit manufacturer (e.g., Opti-MEM with 1% FBS).
-
Detection Reagent: PathHunter™ Detection Reagent Kit (containing Galacton Star® substrate, Emerald II™ enhancer, and Reaction Buffer).
Protocol
Day 1: Cell Plating
-
Culture the PathHunter™ hCB1R β-arrestin2 cells according to the supplier's instructions until they reach approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation buffer to maintain receptor integrity.
-
Resuspend the cells in the appropriate assay medium at a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Addition and Incubation
-
Prepare serial dilutions of this compound and the control agonist (CP55,940) in the assay buffer. A typical concentration range for this compound would be from 0.1 nM to 10 µM.
-
Carefully remove the cell culture medium from the assay plate.
-
Add 5 µL of the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.
Day 2: Detection and Measurement
-
Allow the PathHunter™ detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to each well of the assay plate.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the chemiluminescent signal from each well using a plate reader.
Data Analysis
-
Subtract the average signal from the negative control wells from all other wells.
-
Normalize the data by expressing the signal as a percentage of the maximal response observed with the control full agonist (CP55,940).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximal efficacy) values for this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in β-arrestin recruitment assays. The quantitative data presented, along with the detailed experimental procedures, will enable the consistent and accurate characterization of this compound's allosteric agonist activity at the CB1 receptor. The visualization of the signaling pathway and experimental workflow further aids in the understanding and implementation of these assays. This information is valuable for drug discovery and development professionals seeking to explore the therapeutic potential of allosteric modulators of the cannabinoid system.
References
Application Notes and Protocols for GAT228 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is the (R)-enantiomer of the racemic compound GAT211 and is characterized as a potent allosteric agonist of the cannabinoid 1 (CB1) receptor.[1][2] Its unique pharmacological profile distinguishes it from its (S)-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM) of the CB1 receptor.[1] The enantiomer-selective activity of these compounds makes them valuable tools for investigating the therapeutic potential of targeting the CB1 receptor in various pathological conditions.
These application notes provide detailed protocols for the administration of this compound in preclinical animal models, with a focus on studies related to neurodegenerative diseases and neuropathic pain. The methodologies outlined are based on published research and aim to ensure reproducibility and accuracy in experimental design.
Data Presentation
Table 1: In Vivo Administration and Efficacy of this compound and Related Compounds
| Compound | Animal Model | Administration Route & Dosage | Duration | Key Findings | Reference |
| This compound | R6/2 Mouse Model of Huntington's Disease | i.p., 10 mg/kg/day | 21 days | Did not significantly alter symptom progression. Acted as an allosteric agonist. | [2] |
| GAT229 | R6/2 Mouse Model of Huntington's Disease | i.p., 10 mg/kg/day | 21 days | Improved motor coordination, delayed symptom onset, and normalized gene expression. | [2] |
| GAT229 | Cisplatin-Induced Neuropathic Pain Mouse Model | i.p., single doses of 1.0, 3.0, and 10 mg/kg | Single Administration | Produced a dose-dependent antinociceptive effect, reducing thermal hyperalgesia and mechanical allodynia. | |
| GAT229 | Cisplatin-Induced Neuropathic Pain Mouse Model | i.p., 3 mg/kg/day | 28 days | Attenuated the progression of neuropathic pain, reduced pro-inflammatory cytokines, and normalized neurotrophic factor expression. | |
| GAT211 | Paclitaxel-Induced Neuropathic Pain Mouse Model | i.p., 10 and 20 mg/kg/day | 8 days | Suppressed mechanical and cold allodynia. |
Note: Quantitative data for this compound's effects in the Huntington's disease model was not detailed in the cited literature beyond the lack of significant change in symptom progression. Data for the closely related S-enantiomer, GAT229, is provided for context on the potential of CB1 receptor modulation in these models.
Table 2: Effects of GAT229 on Nociceptive Thresholds in a Neuropathic Pain Model
| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM) | Paw Withdrawal Latency (s) - Hot Plate Test (Mean ± SEM) |
| Vehicle | ~2.5 ± 0.3 | ~8 ± 1 |
| GAT229 (3 mg/kg) | ~5.5 ± 0.5 | ~14 ± 1.5 |
| GAT229 (10 mg/kg) | ~6.0 ± 0.6 | ~15 ± 1.2 |
*p < 0.01 vs vehicle group. Data are representative values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle solution (e.g., 1:1:8 mixture of Ethanol:Kolliphor EL/Cremophor EL:Saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 G needles
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare the this compound solution in the vehicle.
-
First, dissolve the required amount of this compound in ethanol.
-
Add the Kolliphor EL or Cremophor EL and vortex thoroughly.
-
Add the saline to the final volume and vortex again to ensure a homogenous suspension.
-
The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and an injection volume of 5-10 mL/kg.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse using an appropriate method (e.g., scruffing the neck and back) to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
-
Injection Procedure:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Acclimation:
-
Place the mice in the individual Plexiglas enclosures on the wire mesh platform.
-
Allow the animals to acclimate for at least 30-60 minutes before testing.
-
-
Filament Application:
-
Begin with a filament of intermediate stiffness.
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it just begins to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Response Assessment:
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If the mouse responds, a weaker filament is used next. If there is no response, a stronger filament is used.
-
-
Data Analysis:
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
-
Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the mouse to the hot plate surface
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Testing:
-
Gently place the mouse on the hot plate surface within the Plexiglas cylinder.
-
Start a timer immediately.
-
Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
The time from placement on the hot plate to the first nocifensive response is recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the apparatus, and the cut-off time is recorded as its latency.
-
-
Data Analysis:
-
The paw withdrawal latency in seconds is used as a measure of thermal sensitivity.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Simplified signaling pathway of the CB1 receptor activated by this compound.
References
- 1. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GAT228 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a novel small molecule that acts as an allosteric agonist for the Cannabinoid Receptor 1 (CB1).[1][2][3] As the (R)-enantiomer of the racemic compound GAT211, this compound exhibits distinct pharmacological properties, primarily activating the CB1 receptor through a binding site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This characteristic makes this compound a valuable tool for investigating the nuanced modulation of the endocannabinoid system. Unlike its counterpart, the (S)-enantiomer GAT229, which functions as a positive allosteric modulator (PAM), this compound's intrinsic agonist activity allows for the direct activation of CB1 signaling pathways.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its use in common cell-based assays to determine its potency and efficacy as a CB1 allosteric agonist. The provided methodologies are tailored for use in cell lines commonly employed in cannabinoid research, such as HEK293 and Neuro2a cells expressing the human CB1 receptor.
Data Presentation
Table 1: Summary of this compound Concentrations in In Vitro Assays
| Assay Type | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| Depolarization-Induced Suppression of Excitation (DSE) | Autaptic Hippocampal Neurons | 1 µM | Directly inhibited excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing neurons; slowed DSE recovery time. | |
| Gαi3 Protein Dissociation | HEK293 cells transiently transfected with WT hCB1 | 10 µM | Increased G protein dissociation in the absence of an orthosteric ligand. | |
| Corneal Pain and Inflammation Model | Wildtype and CB2 knockout mice | 2% topical solution | Reduced corneal pain scores in response to capsaicin stimulation. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CB1 receptor and a general workflow for the in vitro characterization of this compound.
Caption: CB1 Receptor Signaling Pathway activated by this compound.
Caption: General workflow for this compound in vitro characterization.
Experimental Protocols
Cell Culture of HEK293 and Neuro2a Cells for CB1 Receptor Assays
Materials:
-
HEK293 or Neuro2a cells stably or transiently expressing human CB1 receptor (hCB1).
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
Geneticin (G418) or other selection antibiotic (for stable cell lines).
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell culture flasks and plates.
-
Humidified incubator at 37°C with 5% CO2.
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or EMEM) with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate concentration of selection antibiotic (e.g., G418).
-
Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for subsequent experiments. For a 1:5 split, transfer 1/5th of the cell suspension to a new flask.
Radioligand Binding Assay for CB1 Receptor
This assay measures the ability of this compound to modulate the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Materials:
-
Membranes from HEK293-hCB1 or Neuro2a-hCB1 cells.
-
[3H]CP55,940 (radiolabeled agonist) or [3H]SR141716A (radiolabeled antagonist/inverse agonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled CB1 ligand like WIN 55,212-2).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cultured cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., [3H]CP55,940 at its Kd concentration).
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled CB1 ligand.
-
Add cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine its effect on orthosteric ligand binding.
[35S]GTPγS Binding Assay
This functional assay measures the G protein activation initiated by an agonist binding to a G protein-coupled receptor (GPCR) like CB1.
Materials:
-
Membranes from HEK293-hCB1 or Neuro2a-hCB1 cells.
-
[35S]GTPγS.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP.
-
Non-specific binding control (unlabeled GTPγS).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
Increasing concentrations of this compound.
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293-hCB1 or Neuro2a-hCB1 cells.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Cell Starvation: On the day of the assay, replace the growth medium with a serum-free medium and incubate for at least 1 hour.
-
Compound Treatment: Pre-treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound serves as a critical pharmacological tool for probing the allosteric modulation of the CB1 receptor. Its intrinsic agonist activity provides a unique mechanism for activating CB1 signaling pathways. The protocols outlined in these application notes offer a comprehensive framework for the in vitro characterization of this compound and similar compounds, enabling researchers to elucidate their potency, efficacy, and mechanism of action. Careful adherence to these methodologies will ensure reproducible and reliable data for advancing our understanding of the endocannabinoid system and the therapeutic potential of allosteric modulators.
References
GAT228 as a pharmacological tool for studying CB1 receptor function
Application Notes and Protocols for GAT228
Audience: Researchers, scientists, and drug development professionals.
Topic: this compound as a Pharmacological Tool for Studying CB1 Receptor Function
Abstract
This compound is the R-(+)-enantiomer of the racemic compound GAT211 and is characterized as a potent allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2][3] Unlike its S-(-)-enantiomer, GAT229, which acts as a "pure" positive allosteric modulator (PAM), this compound possesses intrinsic efficacy, enabling it to activate the CB1 receptor directly in the absence of an orthosteric ligand.[1] This unique property makes this compound an invaluable pharmacological tool for investigating the nuanced mechanisms of CB1 receptor activation, biased signaling, and the therapeutic potential of targeting allosteric sites. These notes provide a comprehensive overview of this compound's pharmacological profile, mechanism of action, and detailed protocols for its application in both in vitro and in vivo experimental settings.
Pharmacological Profile
This compound's distinct profile as an allosteric agonist allows it to activate CB1 receptor signaling pathways directly. It binds to a proposed intracellular allosteric site, distinct from the orthosteric binding pocket and also different from the site utilized by its PAM enantiomer, GAT229. This interaction initiates downstream signaling cascades, including G-protein-dependent and β-arrestin-mediated pathways.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data available for this compound across various experimental paradigms.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Cell Line/System | Key Findings | Concentration | Reference |
| G-Protein Signaling | HEK293 cells with hCB1 | Increased G-protein dissociation in the absence of an orthosteric ligand. | ~1-10 µM | |
| CHO-K1 cells with hCB1 | Stimulated [³⁵S]GTPγS binding. | Not specified | ||
| cAMP Inhibition | HEK293A cells with hCB1-GFP | Inhibited cAMP production in a concentration-dependent manner. | Effective concentrations not specified | |
| β-Arrestin Recruitment | HEK293A cells with hCB1-GFP | Increased β-arrestin recruitment in a concentration-dependent manner. | Effective concentrations not specified | |
| MAPK/PLC Signaling | HEK293A cells with hCB1-GFP | Increased ERK1/2 and PLCβ3 phosphorylation. | Effective concentrations not specified | |
| Synaptic Physiology | Murine autaptic hippocampal neurons | Directly inhibited excitatory postsynaptic currents (EPSCs) via CB1. | 1 µM | |
| Murine autaptic hippocampal neurons | Slowed the recovery time course of depolarization-induced suppression of excitation (DSE). | 1 µM | ||
| Orthosteric Binding | CHO cells with hCB1 | Did not displace the orthosteric agonist CP55,940 from the receptor. | Up to 1 µM |
Table 2: In Vivo Effects of this compound
| Model | Species | Key Findings | Dosage/Administration | Reference |
| Ocular Pain & Inflammation | Mice | Reduced capsaicin-induced corneal pain scores. | 2% Topical | |
| Mice | Significantly reduced corneal inflammation. | 2% Topical | ||
| CB1 Receptor Dependence | Mice | Anti-nociceptive effects were blocked by the CB1 antagonist AM251. | 2% Topical this compound; 2.0 mg/kg i.p. AM251 | |
| CB2 Receptor Independence | CB2⁻/⁻ Mice | Anti-nociceptive effects were maintained, indicating independence from CB2 receptors. | 2% Topical |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric agonist by binding to an intracellular exosite on the CB1 receptor, proposed to involve transmembrane helices (TMH) 1, 2, and 4. This binding stabilizes an active conformation of the receptor, leading to the activation of canonical G-protein signaling and other transducer pathways like β-arrestin.
Visualizations
References
Investigating the Effects of GAT228 on Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT228 is a novel compound that acts as an allosteric agonist at the Cannabinoid Type 1 (CB1) receptor. Unlike orthosteric agonists that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, offering a different mechanism for modulating receptor activity. This unique mode of action presents a promising avenue for therapeutic development, potentially avoiding some of the undesirable side effects associated with direct CB1 receptor activation.[1][2] These application notes provide a comprehensive overview of the effects of this compound on synaptic transmission and detailed protocols for its investigation.
Mechanism of Action
This compound is the (R)-enantiomer of the racemic mixture GAT211.[2] While its counterpart, GAT229 ((S)-enantiomer), acts as a pure positive allosteric modulator (PAM), this compound exhibits direct agonist activity at the CB1 receptor, a characteristic that defines it as an allosteric agonist or an "ago-PAM".[2] This means this compound can directly activate the CB1 receptor in the absence of an endogenous ligand, leading to the inhibition of neurotransmitter release.
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals in the central nervous system. Its activation typically leads to the inhibition of voltage-gated calcium channels, which in turn reduces the influx of calcium required for the release of neurotransmitters such as glutamate and GABA.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on synaptic transmission, primarily from electrophysiological studies on autaptic hippocampal neurons. For comparison, data for its enantiomer GAT229 (a pure PAM) and the related ago-PAM ZCZ011 are also included where available.
Table 1: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs)
| Compound | Concentration | Effect on EPSC Charge (relative to baseline) | Cell Type | Reference |
| This compound | 1 µM | 0.81 ± 0.08 (in a subset of neurons) | Wild-type mouse autaptic hippocampal neurons | |
| This compound | 1 µM | 0.99 ± 0.03 | CB1 knockout mouse autaptic hippocampal neurons | |
| GAT229 | 1 µM | 1.0 ± 0.05 | Wild-type mouse autaptic hippocampal neurons | |
| GAT211 (racemic) | 1 µM | 0.62 ± 0.08 | Wild-type mouse autaptic hippocampal neurons | |
| ZCZ011 | Not specified | Direct inhibition in many neurons | Autaptic hippocampal neurons |
Table 2: Effect of this compound on Depolarization-Induced Suppression of Excitation (DSE)
| Compound | Concentration | Effect on DSE Recovery (t½) | Effect on DSE ED50 | Cell Type | Reference |
| This compound | 1 µM | Baseline: 6.0 s; With this compound: 17.7 s | No significant change | Wild-type mouse autaptic hippocampal neurons | |
| GAT229 | 1 µM | No significant change | Leftward shift (enhanced DSE) | Wild-type mouse autaptic hippocampal neurons |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound at the presynaptic terminal.
Caption: this compound signaling pathway at the presynaptic terminal.
Experimental Protocols
Electrophysiology: Whole-Cell Voltage-Clamp Recordings in Autaptic Hippocampal Neurons
This protocol is adapted from studies investigating the effects of this compound on synaptic transmission in cultured autaptic hippocampal neurons.
Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) and depolarization-induced suppression of excitation (DSE).
Materials:
-
Cultured autaptic hippocampal neurons from wild-type and CB1 knockout mice.
-
External solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 4 MgCl₂ (pH 7.4).
-
Internal solution (in mM): 126 K-gluconate, 10 KCl, 1 MgSO₄, 5 HEPES, 0.2 BAPTA, 4 ATP-Mg, 0.4 GTP-Na, 15 phosphocreatine (pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with appropriate optics.
Procedure:
-
Prepare autaptic hippocampal neuron cultures on micro-islands of permissive substrate.
-
Select a healthy, isolated neuron for recording.
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV.
-
Record baseline EPSCs by evoking action potentials with brief depolarizing voltage steps (e.g., to 0 mV for 0.5 ms).
-
To measure DSE, deliver a depolarizing pulse (e.g., to 0 mV for 1-5 seconds) to the neuron.
-
Record the amplitude of the first EPSC following the depolarizing pulse and compare it to the baseline EPSC amplitude to quantify DSE.
-
To assess the effect of this compound, perfuse the external solution containing the desired concentration of this compound (e.g., 1 µM) onto the neuron.
-
Repeat steps 5-7 in the presence of this compound.
-
To study the recovery from DSE, monitor the amplitude of EPSCs evoked at a low frequency (e.g., 0.2 Hz) following the DSE-inducing depolarization, both in the absence and presence of this compound.
Data Analysis:
-
Measure the peak amplitude and charge transfer of EPSCs.
-
Calculate the magnitude of DSE as the percentage reduction in the first EPSC amplitude after depolarization compared to baseline.
-
Determine the half-time (t½) of recovery from DSE by fitting the time course of EPSC amplitude recovery with an exponential function.
-
Compare the results obtained before and after this compound application using appropriate statistical tests.
Experimental Workflow Diagram:
Caption: Workflow for electrophysiological recording of this compound effects.
Neurotransmitter Release Assay: [³H]-Glutamate Release from Synaptosomes
This protocol is a representative method for assessing the effect of this compound on neurotransmitter release, based on established protocols for studying CB1 receptor agonists.
Objective: To measure the effect of this compound on depolarization-evoked release of pre-loaded [³H]-glutamate from isolated nerve terminals (synaptosomes).
Materials:
-
Rat cortical or hippocampal tissue.
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, 1.3 CaCl₂ (gassed with 95% O₂/5% CO₂).
-
[³H]-glutamate.
-
This compound stock solution.
-
High KCl solution (Krebs-Ringer with elevated KCl, e.g., 15 mM, with a corresponding reduction in NaCl).
-
Scintillation counter and vials.
Procedure:
-
Prepare synaptosomes from brain tissue by differential centrifugation.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with [³H]-glutamate (e.g., 0.1 µM) for 15 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes to remove excess unincorporated [³H]-glutamate.
-
Aliquot the loaded synaptosomes into tubes.
-
Pre-incubate the synaptosomes with this compound at various concentrations for 10-15 minutes. Include a vehicle control.
-
Stimulate neurotransmitter release by adding the high KCl solution.
-
After a short incubation period (e.g., 2 minutes), terminate the release by rapid filtration or centrifugation.
-
Collect the supernatant (containing released [³H]-glutamate) and the synaptosomal pellet.
-
Measure the radioactivity in both the supernatant and the pellet using a scintillation counter.
Data Analysis:
-
Express the release of [³H]-glutamate as a percentage of the total radioactivity in the synaptosomes.
-
Calculate the net depolarization-evoked release by subtracting the basal release (in the absence of high KCl) from the total release.
-
Construct a concentration-response curve for this compound's effect on glutamate release and determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for neurotransmitter release assay.
Presynaptic Calcium Imaging
This protocol provides a general framework for imaging presynaptic calcium dynamics in response to this compound, based on common practices in the field.
Objective: To visualize and quantify the effect of this compound on action potential-evoked calcium influx in presynaptic terminals.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons).
-
Genetically encoded calcium indicator (GECI) targeted to the presynaptic terminal (e.g., synaptophysin-GCaMP6f).
-
Live-cell imaging microscope (e.g., confocal or two-photon) with a heated stage and perfusion system.
-
Imaging buffer (e.g., HEPES-buffered saline).
-
Field stimulation electrodes.
-
This compound stock solution.
Procedure:
-
Transfect cultured neurons with a presynaptically targeted GECI.
-
Allow for sufficient expression of the GECI (typically 24-48 hours).
-
Place the culture dish on the microscope stage and perfuse with imaging buffer.
-
Identify a region of interest (ROI) containing presynaptic boutons.
-
Record baseline fluorescence changes in response to electrical field stimulation (e.g., a train of action potentials).
-
Perfuse the imaging buffer containing this compound at the desired concentration.
-
After a brief incubation period, repeat the electrical stimulation and record the fluorescence changes in the same ROIs.
-
At the end of the experiment, perfuse with a solution containing a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence (Fmax) for normalization.
Data Analysis:
-
Measure the change in fluorescence (ΔF) from baseline (F₀) for each stimulation event.
-
Normalize the fluorescence change as ΔF/F₀.
-
Compare the amplitude and decay kinetics of the calcium transients before and after this compound application.
-
A reduction in the amplitude of the calcium transient in the presence of this compound would be consistent with its proposed mechanism of inhibiting voltage-gated calcium channels.
Experimental Workflow Diagram:
Caption: Workflow for presynaptic calcium imaging.
Conclusion
This compound represents a significant tool for investigating the nuances of CB1 receptor signaling. Its character as an allosteric agonist provides a unique opportunity to dissect the roles of allosteric modulation and direct agonism in regulating synaptic transmission. The protocols outlined in these application notes provide a robust framework for researchers to explore the effects of this compound and similar compounds, ultimately contributing to a deeper understanding of the endocannabinoid system and the development of novel therapeutics.
References
- 1. Positive allosteric modulation of the cannabinoid type-1 receptor (CB1R) in periaqueductal gray (PAG) antagonizes anti-nociceptive and cellular effects of a mu-opioid receptor agonist in morphine-withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
GAT228 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of GAT228 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 20 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve this compound powder in anhydrous DMSO to the desired concentration, not exceeding 20 mg/mL. For a detailed procedure, please refer to the Experimental Protocols section.
Q4: How should I store the solid this compound compound?
A4: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least 4 years.[1]
Q5: What are the best practices for storing this compound stock solutions in DMSO?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Exceeding the solubility limit. | Do not exceed a concentration of 20 mg/mL in DMSO. Gentle warming (to no more than 37°C) and vortexing may aid dissolution. |
| Use of non-anhydrous DMSO. | Use high-purity, anhydrous DMSO to prepare your solution. | |
| Precipitation of this compound from solution upon storage | Improper storage conditions. | Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Supersaturated solution. | Ensure the concentration does not exceed the solubility limit of 20 mg/mL. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Protect from light. |
| Inaccurate concentration of stock solution. | Verify the initial weighing of the compound and the volume of DMSO used. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 20 mg/mL | |
| Storage of Solid Compound | -20°C | |
| Stability of Solid Compound | ≥ 4 years at -20°C | |
| Recommended Stock Solution Storage | -20°C or -80°C in single-use aliquots | General Best Practice |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding 20 mg/mL).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation, storage, and use of this compound in DMSO.
CB1 Receptor Signaling Pathway
This compound is an allosteric agonist of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels. This activation also modulates ion channels, leading to the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels, ultimately resulting in a reduction of neurotransmitter release.
References
GAT228 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in experiments involving GAT228. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of the racemic compound GAT211 and is characterized as an allosteric agonist of the cannabinoid 1 receptor (CB1R).[1][2] Unlike orthosteric agonists that bind to the primary active site, this compound binds to an allosteric site on the CB1R to activate it.[2][3] This distinct mechanism of action can lead to different signaling outcomes compared to traditional CB1R agonists.
Q2: What is the difference between this compound, GAT229, and GAT211?
GAT211 is a racemic mixture containing both the R-enantiomer (this compound) and the S-enantiomer (GAT229). While this compound acts as an allosteric agonist, GAT229 is a positive allosteric modulator (PAM) of the CB1 receptor. This means GAT229 enhances the effect of endogenous cannabinoids or other orthosteric ligands without directly activating the receptor itself. Due to these differing activities, the use of the racemic GAT211 will produce mixed pharmacological effects.
Q3: I am observing inconsistent results with this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from the inherent properties of the compound to general experimental practices. A key consideration is the potential for "assay-specific variability," where the compound's activity can differ depending on the experimental system. Other sources of variability are common to many in vitro assays and include issues with liquid handling, cell health, and reagent consistency.
Troubleshooting Guide
Issue 1: Higher than Expected Agonist Activity or Unexpected PAM-like Effects
If you observe agonist activity that is stronger than anticipated or see effects that resemble positive allosteric modulation, consider the following:
-
Enantiomeric Purity: The most critical factor is the enantiomeric purity of your this compound sample. Contamination with its enantiomer, GAT229 (a CB1 PAM), can lead to a mixed pharmacological profile.
-
Recommendation: Verify the enantiomeric purity of your this compound stock through appropriate analytical methods such as chiral chromatography.
-
-
Assay System: The cellular context and the specific signaling pathway being measured can influence the observed activity of allosteric modulators.
-
Recommendation: Carefully document your cell line, its passage number, and the specific endpoint being measured. Consider that this compound's agonist activity may be more pronounced in certain signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment).
-
Issue 2: General Experimental Variability and Poor Reproducibility
For general issues with data scatter and lack of reproducibility, a systematic review of your experimental protocol is recommended.
Table 1: Common Sources of In Vitro Assay Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Liquid Handling | Inaccurate or imprecise pipetting of this compound, reagents, or cells. | Calibrate and regularly service pipettes. Use automated liquid handlers for high-throughput experiments where possible. Ensure proper mixing of solutions. |
| Cell Culture | High passage number leading to genetic drift, cell line misidentification, or poor cell health (e.g., mycoplasma contamination). | Use low-passage cells from a reputable cell bank. Regularly test for mycoplasma. Ensure consistent cell seeding densities. |
| Reagents | Lot-to-lot variability in serum, media, or other critical reagents. Improper storage of this compound. | Qualify new lots of critical reagents. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. |
| Incubation | Variations in temperature, CO2 levels, or humidity. Edge effects in multi-well plates. | Ensure incubators are properly calibrated and maintained. Use a randomized plate layout and avoid using the outer wells if edge effects are significant. |
| Data Analysis | Inconsistent data normalization or statistical analysis methods. | Establish a clear and consistent data analysis workflow. Use appropriate statistical tests and clearly define controls. |
Experimental Protocols
To minimize variability, it is crucial to follow standardized and detailed experimental protocols. Below is a generalized methodology for assessing this compound activity in a cell-based assay.
Protocol: In Vitro Assessment of this compound-Induced CB1R Activation
-
Cell Culture:
-
Culture cells expressing the human CB1 receptor (e.g., HEK293 or Neuro2a cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells before they reach confluency.
-
-
Assay Preparation:
-
Seed cells into the appropriate multi-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, replace the growth medium with a serum-free or low-serum assay buffer.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Add the diluted this compound solutions to the cells and incubate for the desired time at 37°C.
-
-
Signal Detection:
-
Measure the desired downstream signaling event (e.g., cAMP levels, intracellular calcium, or ERK phosphorylation).
-
Utilize a validated assay kit and follow the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Fit the concentration-response data to a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine potency (EC50) and efficacy (Emax).
-
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Logic for this compound Variability
Caption: A flowchart for troubleshooting this compound experimental variability.
Diagram 2: Simplified CB1 Receptor Signaling
Caption: this compound activates the CB1 receptor, leading to downstream signaling.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GAT228 Technical Support Center: Optimizing for Maximal CB1 Activation
Welcome to the GAT228 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal CB1 receptor activation in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the CB1 receptor?
This compound is the R-(+)-enantiomer of the racemic mixture GAT211.[1] It functions as a cannabinoid receptor 1 (CB1) allosteric agonist.[1][2] This means it binds to a site on the CB1 receptor that is different from the primary (orthosteric) binding site used by endogenous cannabinoids like anandamide and 2-AG.[3] Upon binding, this compound directly activates the receptor, initiating downstream signaling cascades. This is in contrast to its S-(-)-enantiomer, GAT229, which is a positive allosteric modulator (PAM) and enhances the effect of other agonists without having intrinsic activity of its own.
Q2: What are the known downstream signaling effects of this compound-mediated CB1 activation?
This compound has been shown to activate several key downstream signaling pathways upon binding to the CB1 receptor. In HEK293A cells expressing human CB1 receptors, this compound treatment leads to a concentration-dependent increase in:
-
β-arrestin recruitment
-
Inhibition of cyclic adenosine monophosphate (cAMP) production
-
Phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2)
-
Phosphorylation of phospholipase Cβ3 (PLCβ3)
The activation of these pathways is a hallmark of CB1 receptor engagement and can be measured to quantify the effect of this compound.
Q3: What is a good starting concentration for this compound in in vitro experiments?
Based on published studies, a common starting concentration for in vitro experiments is 1 µM . This concentration has been shown to inhibit excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons. However, the optimal concentration will ultimately depend on the specific cell type, assay system, and the desired endpoint. It is always recommended to perform a dose-response curve to determine the EC50 for your particular experimental setup.
Q4: How does the activity of this compound differ from its racemate, GAT211, and its enantiomer, GAT229?
The racemic mixture GAT211 displays both allosteric agonist and PAM activity. This mixed pharmacology is due to its composition of both this compound (allosteric agonist) and GAT229 (PAM). GAT229, the S-(-)-enantiomer, lacks intrinsic agonist activity but can potentiate the effects of orthosteric agonists. In contrast, this compound directly activates the CB1 receptor. This distinction is critical for experimental design and data interpretation.
Troubleshooting Guides
Issue 1: No observable CB1 activation with this compound treatment.
-
Question: I am not seeing any effect of this compound in my assay (e.g., no change in cAMP levels or ERK phosphorylation). What could be the problem?
-
Answer:
-
Concentration: The concentration of this compound may be too low. We recommend performing a dose-response study starting from nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
-
Cell Line: Confirm that your cells express functional CB1 receptors at a sufficient density. You can verify this using techniques like Western blot, qPCR, or by using a known CB1 agonist as a positive control.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C) and has not degraded. Prepare fresh dilutions from a stock solution for each experiment. This compound is soluble in DMSO.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signaling changes induced by this compound. Consider using a more sensitive detection method or a different signaling readout (e.g., β-arrestin recruitment assay).
-
Incubation Time: The incubation time with this compound might be suboptimal. A time-course experiment is recommended to determine the peak response time for the specific signaling pathway you are investigating.
-
Issue 2: High background signal or off-target effects.
-
Question: I am observing a high background signal or what appear to be off-target effects in my experiment. How can I address this?
-
Answer:
-
CB1 Specificity: To confirm that the observed effects are mediated by the CB1 receptor, include a negative control where cells are pre-treated with a CB1 receptor antagonist, such as AM251. The effects of this compound should be blocked by the antagonist.
-
Concentration: High concentrations of any compound can lead to off-target effects. Try to use the lowest effective concentration of this compound determined from your dose-response curve.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.
-
Cell Health: Ensure your cells are healthy and not stressed, as this can lead to non-specific signaling.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. What are the potential sources of this variability?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Reagent Consistency: Use the same batches of reagents (e.g., media, serum, this compound) whenever possible to minimize variability.
-
Experimental Conditions: Maintain consistent experimental conditions, including cell density, incubation times, and temperatures.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Data Presentation
Table 1: Summary of this compound Concentrations and Effects in Different Experimental Systems
| Experimental System | This compound Concentration | Observed Effect | Reference |
| HEK293A cells expressing hCB1 | Concentration-dependent | Increased β-arrestin recruitment, cAMP inhibition, ERK1/2 and PLCβ3 phosphorylation | |
| Murine autaptic hippocampal neurons | 1 µM | Inhibition of excitatory postsynaptic currents (EPSCs) in a subset of neurons | |
| Mouse model of corneal pain | 1% and 2% topical application | Significant reduction in pain score | |
| HEK293 cells transiently expressing WT hCB1 | 10 µM | Increased Gαi3 protein dissociation |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibition of cAMP production by this compound in cells expressing the CB1 receptor.
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human CB1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Procedure: a. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. b. Add different concentrations of this compound to the wells and incubate for 15 minutes. c. Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production and co-incubate with this compound for an additional 15-30 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure this compound-induced ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation: Follow steps 1 and 2 from the cAMP Inhibition Assay protocol.
-
This compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for p-ERK and normalize them to the total ERK or a housekeeping protein like GAPDH.
Mandatory Visualizations
References
Interpreting dual agonist and PAM activity of GAT228
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the interpretation of the dual agonist and positive allosteric modulator (PAM) activity of GAT228 at the cannabinoid receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-(+)-enantiomer of the racemic compound GAT211.[1][2][3][4] It is characterized as a CB1 receptor allosteric agonist. This means it can directly activate the CB1 receptor by binding to a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. In contrast, its S-(-)-enantiomer, GAT229, is a positive allosteric modulator (PAM) that enhances the effect of orthosteric agonists but has little to no intrinsic agonist activity.[1]
Q2: How can a single compound exhibit both agonist and PAM activity?
A2: this compound is primarily an allosteric agonist. However, the racemic mixture GAT211, which contains both this compound and the PAM GAT229, displays both ago-PAM activities. The distinct pharmacology of each enantiomer suggests that the absolute stereochemistry of the benzylic center profoundly affects how the ligand engages with the CB1 receptor and its functional activity. It is hypothesized that this compound and GAT229 may bind to different allosteric sites on the CB1 receptor, leading to their distinct functional profiles.
Q3: What are the therapeutic implications of a CB1 allosteric agonist like this compound?
A3: Allosteric modulators of the CB1 receptor are being investigated as a therapeutic strategy to avoid the adverse psychotropic effects associated with orthosteric agonists. By modulating receptor activity in a more subtle, spatially, and temporally controlled manner, allosteric agonists and PAMs may offer improved drug-like properties and enhanced safety profiles. They have shown promise in preclinical models for conditions such as neuropathic pain and Huntington's disease.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and related compounds at the human CB1 receptor.
Table 1: Allosteric Agonist Activity of this compound in Gαi3 Protein Dissociation Assay
| Compound | Efficacy (EMAX, ΔBRET.sec) | Potency (pEC50) |
| This compound | 222.6 ± 6.8 | 6.49 ± 0.11 |
Data presented as mean ± SEM from five independent biological replicates. EMAX is defined as the span of the non-linear regression curve.
Table 2: Positive Allosteric Modulation of CP55,940-induced Gαi3 Protein Dissociation by GAT229 (Enantiomer of this compound)
| Compound | Efficacy (EMAX, ΔBRET.sec) | Potency (pEC50) |
| CP55,940 | 359.6 ± 2.3 | 7.51 ± 0.13 |
| CP55,940 + GAT229 (1 µM) | 362.1 ± 7.1 | 7.67 ± 0.04 |
Data presented as mean ± SEM from five independent biological replicates. This table illustrates the PAM effect of GAT229, the enantiomer of this compound, on an orthosteric agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in Gαi-coupled receptor signaling.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (hCB1R).
-
Assay medium: MEM with 1% BSA.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX and 100 µM rolipram).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Seed hCB1R-HEK293 cells in 96-well plates and culture overnight.
-
Wash cells with assay medium.
-
Pre-incubate cells with varying concentrations of the test compound (this compound) in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a compatible detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values for cAMP inhibition.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
CHO-K1 cells stably co-expressing hCB1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Cell plating reagent.
-
Assay buffer.
-
Test compounds (e.g., this compound).
-
Detection reagent.
Procedure:
-
Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Add the test compound to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent and incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a reference agonist and determine the EC50 and Emax for β-arrestin recruitment.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
-
Possible Cause: Inconsistent cell number or health.
-
Solution: Ensure a single-cell suspension with high viability before plating. Use a consistent cell passage number for all experiments.
-
Possible Cause: Inefficient phosphodiesterase inhibition.
-
Solution: Optimize the concentration and pre-incubation time of the phosphodiesterase inhibitors.
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate or fill them with media to maintain a humid environment.
Issue 2: Low signal-to-background ratio in β-arrestin recruitment assay.
-
Possible Cause: Low receptor expression or cell confluency.
-
Solution: Ensure cells are not over-passaged and are plated at the optimal density. Do not allow cells to grow to >90% confluency before the assay.
-
Possible Cause: Insufficient incubation time.
-
Solution: Optimize the incubation time with the test compound and the detection reagent as per the manufacturer's protocol.
Issue 3: Difficulty in distinguishing between agonist and PAM activity.
-
Possible Cause: The compound may possess both activities (ago-PAM).
-
Solution: To assess PAM activity, co-incubate a fixed, sub-maximal concentration (e.g., EC20) of an orthosteric agonist with a concentration range of the test compound. A leftward shift in the orthosteric agonist's potency or an increase in its efficacy indicates PAM activity. To assess agonist activity, test the compound in the absence of an orthosteric agonist.
Visualizations
Caption: CB1 Receptor Signaling Pathway with this compound.
Caption: Experimental Workflow for this compound Activity.
Caption: Functional Relationship of this compound and Enantiomers.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
GAT228 Technical Support Center: Preclinical Model Limitations and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the use of GAT228 in preclinical models. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental challenges, and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R)-enantiomer of the racemic mixture GAT211. It functions as a cannabinoid receptor 1 (CB1) allosteric agonist. This means it binds to a site on the CB1 receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-AG) and directly activates the receptor.[1][2] In vitro studies have shown that this compound can increase β-arrestin recruitment, inhibit cyclic AMP (cAMP) production, and promote the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and phospholipase Cβ3 (PLCβ3) in cells expressing the human CB1 receptor.[1]
Q2: What are the known limitations of this compound in preclinical efficacy models?
A2: The most significant reported limitation of this compound is its lack of efficacy in the R6/2 transgenic mouse model of Huntington's disease. In this model, this compound did not enhance endocannabinoid signaling or lead to an improvement in the progression of symptoms when administered at a dose of 10 mg/kg/day via intraperitoneal injection for 21 days. This is in contrast to its S-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM) and did show beneficial effects in the same model.
Q3: How does this compound differ from its enantiomer, GAT229?
A3: this compound and GAT229 are enantiomers and exhibit distinct pharmacological profiles. This compound is a CB1 allosteric agonist, meaning it can activate the CB1 receptor on its own. GAT229, on the other hand, is a CB1 positive allosteric modulator (PAM). As a PAM, GAT229 does not activate the receptor by itself but enhances the effect of endogenous or exogenous orthosteric agonists. This fundamental difference in their mechanism of action likely accounts for their differing outcomes in preclinical models of Huntington's disease.
Q4: Are there any known off-target effects or a comprehensive pharmacokinetic profile for this compound?
A4: Currently, there is limited publicly available information regarding a comprehensive off-target screening or a detailed Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound. Further studies are required to fully characterize its selectivity and pharmacokinetic properties.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no activity in in vitro assays (e.g., cAMP, β-arrestin) | Compound Solubility: this compound is soluble in DMSO at 20 mg/mL, but may precipitate in aqueous assay buffers.[1] | - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Minimize the final DMSO concentration in the assay to <0.1%. - Visually inspect for any precipitation after dilution into aqueous buffers. - Consider the use of a mild vortex or sonication to aid dissolution. |
| Compound Stability: The compound may degrade under certain storage or experimental conditions. | - Store this compound as a solid at -20°C for long-term stability (≥ 4 years).[1] - For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Assess the stability of this compound in your specific assay buffer and conditions. | |
| Cell Line Variability: The expression level of the CB1 receptor and the cellular signaling machinery can vary between cell lines, affecting the observed agonist activity. | - Use a cell line with confirmed and stable expression of the CB1 receptor. - Characterize the baseline signaling pathways in your chosen cell line. - Consider that as an allosteric agonist, this compound's effects might be influenced by endogenous cannabinoid tone, which can vary between cell types. | |
| Lack of in vivo efficacy in a new preclinical model | Pharmacokinetics: Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier (for CNS models) could limit efficacy. | - Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time. - Optimize the dosing regimen (dose, frequency, and route of administration) based on pharmacokinetic data. |
| Formulation Issues: Improper formulation can lead to poor absorption and distribution. | - For intraperitoneal injections, a common vehicle for similar compounds is a mixture of ethanol, Kolliphor (formerly Cremophor), and saline (e.g., in a 1:1:6 or 1:1:18 ratio). A pre-formulation screen to assess solubility and stability in various vehicles is recommended. | |
| Model-Specific Biology: The underlying pathophysiology of the chosen preclinical model may not be amenable to modulation by a CB1 allosteric agonist. | - Thoroughly review the literature to ensure that CB1 receptor activation is a validated therapeutic target for the specific disease model. - Consider the differential roles of allosteric agonism versus positive allosteric modulation in the context of the disease pathology. |
Quantitative Data Summary
Currently, detailed quantitative data for this compound's in vitro activity (e.g., EC50 values for signaling pathway activation) and its efficacy in various preclinical models are not extensively published in a comparative tabular format. The primary in vivo data point is its lack of efficacy in the R6/2 mouse model of Huntington's disease. Researchers are encouraged to perform their own dose-response studies to determine the potency and efficacy of this compound in their specific experimental systems.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving this compound, based on established protocols for CB1 receptor ligands.
In Vitro CB1 Receptor Activation: β-Arrestin Recruitment Assay
This protocol is adapted from the DiscoverX PathHunter® β-arrestin recruitment assay.
Objective: To measure this compound-induced recruitment of β-arrestin to the CB1 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human CB1 receptor and a β-galactosidase enzyme fragment-tagged β-arrestin.
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
Assay buffer.
-
This compound stock solution (in DMSO).
-
Control agonist (e.g., CP55,940).
-
Detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to a vehicle control and plot the concentration-response curves to determine EC50 values.
In Vitro CB1 Receptor Activation: cAMP Inhibition Assay
This protocol is adapted from the DiscoverX HitHunter® cAMP assay.
Objective: To measure this compound-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Cell culture medium.
-
Assay buffer.
-
This compound stock solution (in DMSO).
-
Control agonist (e.g., CP55,940).
-
Forskolin.
-
cAMP detection reagents.
-
96-well or 384-well assay plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate cells in the appropriate assay plates and incubate overnight.
-
Compound and Forskolin Preparation: Prepare serial dilutions of this compound and a stock solution of forskolin in assay buffer.
-
Cell Treatment: Simultaneously treat the cells with the this compound dilutions and a fixed concentration of forskolin (typically 10 µM) to stimulate cAMP production.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and add the cAMP detection reagents as per the manufacturer's protocol.
-
Measurement: Read the signal on an appropriate plate reader.
-
Data Analysis: Determine the percent inhibition of the forskolin response and calculate IC50 values.
In Vivo Efficacy Study in the R6/2 Mouse Model of Huntington's Disease
Objective: To assess the effect of this compound on motor deficits and disease progression in a Huntington's disease model.
Animal Model:
-
Male R6/2 transgenic mice and wild-type littermates.
Dosing and Administration:
-
Compound: this compound
-
Dose: 10 mg/kg/day
-
Vehicle: A suitable vehicle such as a mixture of ethanol, Kolliphor, and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Duration: 21 consecutive days.
Experimental Timeline:
-
Acclimatization: Allow mice to acclimate to the housing conditions.
-
Baseline Measurements: Conduct baseline behavioral testing (e.g., rotarod, open field) before the start of treatment.
-
Treatment Period: Administer this compound or vehicle daily for 21 days.
-
Behavioral Assessments: Perform behavioral tests at regular intervals during and after the treatment period to assess motor coordination, activity levels, and disease-specific phenotypes.
-
Endpoint Analysis: At the end of the study, collect tissues for further analysis (e.g., gene expression in the striatum).
Visualizations
Caption: this compound signaling pathway at the CB1 receptor.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Control of GAT228 Enantiomeric Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the enantiomeric purity of GAT228. This compound, the (R)-(+)-enantiomer of GAT211, is an allosteric agonist of the cannabinoid 1 (CB1) receptor, while its counterpart, GAT229 (the (S)-(-)-enantiomer), acts as a positive allosteric modulator (PAM) of the same receptor.[1] This distinct pharmacology underscores the critical importance of ensuring the enantiomeric purity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the enantiomeric purity of this compound crucial?
A1: The enantiomers of GAT211, this compound and GAT229, exhibit different pharmacological activities. This compound is an allosteric agonist of the CB1 receptor, whereas GAT229 is a positive allosteric modulator (PAM).[1] In the context of drug development and research, the presence of the undesired enantiomer (GAT229) as an impurity can lead to confounded experimental results and potentially different toxicological and pharmacokinetic profiles. Regulatory agencies worldwide emphasize the need to characterize and control the enantiomeric purity of chiral drug substances.
Q2: What are the primary analytical techniques for determining the enantiomeric purity of this compound?
A2: Chiral chromatography is the most effective method for separating and quantifying enantiomers. Specifically, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the gold standards in the pharmaceutical industry for this purpose.[2] The racemic mixture of this compound and GAT229, known as GAT211, has been successfully resolved using supercritical fluid chromatography.[3]
Q3: What is a Chiral Stationary Phase (CSP) and how does it work?
A3: A Chiral Stationary Phase is a column packing material that is itself chiral. It creates a stereoselective environment where the enantiomers of a chiral analyte, like this compound, form transient diastereomeric complexes with the CSP.[2] The differences in the stability of these complexes cause one enantiomer to be retained longer on the column, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are a good starting point for method development for indole derivatives like this compound.
Q4: Can I use standard reversed-phase HPLC to separate this compound and GAT229?
A4: No, standard reversed-phase HPLC cannot separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be introduced, either through a chiral stationary phase (most common), a chiral additive in the mobile phase, or by derivatizing the enantiomers with a chiral agent to form diastereomers.
Troubleshooting Guide for Chiral Separation of this compound
This guide addresses common issues encountered during the chiral HPLC or SFC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| No or Poor Separation of Enantiomers | Incorrect Chiral Stationary Phase (CSP) selected. | Screen a variety of CSPs. For indole derivatives like this compound, polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point. |
| Inappropriate mobile phase composition. | Systematically vary the mobile phase. For normal phase HPLC/SFC, adjust the type and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol). For reversed-phase HPLC, optimize the organic solvent, buffer pH, and concentration. | |
| Suboptimal temperature. | Use a column oven to control temperature. Investigate the effect of different temperatures on the separation, as lower temperatures can sometimes improve resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion. | |
| Secondary interactions with the stationary phase. | For basic compounds like some indole derivatives, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape in normal phase chromatography. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Temperature fluctuations. | Use a column oven for stable temperature control. | |
| "Additive memory effect". | If using additives, be aware that they can adsorb to the stationary phase and affect subsequent runs. Dedicate a column for methods with specific additives or use a thorough column flushing protocol between different methods. | |
| Loss of Resolution Over Time | Column contamination. | Use a guard column to protect the analytical column. Flush the column with a strong solvent as recommended by the manufacturer. |
| Degradation of the chiral stationary phase. | Ensure mobile phase compatibility with the CSP. Some solvents can damage coated polysaccharide phases. Immobilized CSPs offer greater solvent compatibility. |
Experimental Protocols
Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) Method for this compound Enantiomeric Purity
This protocol is a representative method based on common practices for separating chiral indole derivatives and cannabinoid receptor modulators.
System Preparation:
-
Ensure the SFC system is clean and ready for use.
-
Prime the pumps with CO2 and the chosen organic modifier (e.g., HPLC-grade methanol).
Sample Preparation:
-
Dissolve the this compound sample (or the racemic GAT211 for method development) in the initial mobile phase (e.g., 95:5 CO2/Methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with CO2 and Methanol (e.g., starting with 85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 280 nm) |
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of this compound and GAT229 peaks. No interference from placebo or related substances. |
| Linearity | R² ≥ 0.99 for the undesired enantiomer over a specified range (e.g., 0.1% to 2.0% of the nominal concentration). |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Typically, around 0.1% for enantiomeric impurities. |
| Precision (Repeatability) | RSD ≤ 5% for the area of the undesired enantiomer at the LOQ level. |
| Accuracy | Recovery between 80% and 120% for the undesired enantiomer spiked at different levels. |
| Robustness | Insignificant changes in resolution and enantiomeric ratio with small variations in flow rate, temperature, and mobile phase composition. |
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method for this compound Enantiomeric Purity
This protocol provides an alternative HPLC method for enantiomeric purity determination.
System Preparation:
-
Ensure the HPLC system is clean and primed with the mobile phase.
Sample Preparation:
-
Dissolve the this compound sample (or racemic GAT211) in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with n-Hexane:Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 280 nm) |
Visualizations
Caption: Signaling pathway of this compound as a CB1 receptor allosteric agonist.
Caption: Workflow for the separation and quality control of this compound.
References
Technical Support Center: Overcoming GAT228 Delivery Issues In Vivo
Welcome to the technical support center for GAT228. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential in vivo delivery challenges with this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-(+)-enantiomer of the racemic mixture GAT211.[1][2] It functions as an allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2] Unlike its S-(-)-enantiomer, GAT229, which is a positive allosteric modulator (PAM), this compound can directly activate the CB1 receptor. This activation can lead to various downstream signaling events, including β-arrestin recruitment, inhibition of cAMP, and phosphorylation of ERK1/2 and PLCβ3.
Q2: What are the primary challenges in delivering this compound in vivo?
A2: Like many small molecule indole derivatives, this compound is hydrophobic. The primary challenges for its in vivo delivery stem from this property and may include:
-
Low Aqueous Solubility: this compound is soluble in DMSO at 20 mg/mL, but has poor solubility in aqueous solutions. This can make preparing formulations for in vivo administration, particularly for intravenous routes, challenging and can limit oral absorption.
-
Poor Bioavailability: Due to its low solubility, this compound may have limited absorption and bioavailability when administered orally. The lipophilic nature of cannabinoids and related compounds often presents challenges for oral administration.
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents (like DMSO) to dissolve this compound for in vivo studies can lead to toxicity in animal models.
Q3: What are some recommended formulation strategies for this compound?
A3: Several strategies can be employed to improve the in vivo delivery of hydrophobic compounds like this compound. For related indole-based CB1 modulators, a common vehicle for intraperitoneal (i.p.) injection in mice is a mixture of ethanol, a surfactant like Cremophor EL, and saline. Other potential formulation approaches for indole derivatives include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300) and an aqueous vehicle (e.g., saline, PBS).
-
Surfactants: Employing surfactants like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound can increase solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) may enhance oral absorption.
-
Nanosizing: Reducing the particle size of this compound to the nanometer range can increase its surface area and improve dissolution rate.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during formulation preparation or administration.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Review the solubility of this compound in your chosen vehicle. Optimize the co-solvent ratio, ensuring the final concentration of organic solvents is well-tolerated by the animal model. Consider alternative formulation strategies as listed in FAQ 3. |
| Temperature changes | Prepare the formulation at room temperature. If warming is used to aid dissolution, ensure the solution remains stable upon cooling to the administration temperature. Some formulations may require continuous agitation. |
| Incorrect pH | Although this compound does not have readily ionizable groups, the pH of the vehicle can influence the stability of the formulation components. Ensure the final pH of your formulation is within a physiologically acceptable range (typically pH 5-8 for i.p. injections). |
Issue 2: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent administration technique | Ensure consistent and accurate administration, especially for oral gavage or intraperitoneal injections. For i.p. injections, aspirate before injecting to ensure the needle is not in an organ or blood vessel. |
| Formulation instability | Prepare fresh formulations for each experiment and ensure homogeneity. Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
| Differences in animal physiology | Standardize animal characteristics (age, sex, strain, and weight). Ensure consistent housing conditions, including diet and light/dark cycles, as these can affect drug metabolism. |
Issue 3: No observable in vivo efficacy at the tested doses.
| Potential Cause | Troubleshooting Steps |
| Insufficient drug exposure | The administered dose may be too low to achieve therapeutic concentrations at the target site. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound over time. This will help to establish a dose-exposure relationship. |
| Rapid metabolism | Indole derivatives can be subject to significant first-pass metabolism, which can reduce bioavailability. If rapid metabolism is suspected from pilot PK studies, consider alternative routes of administration (e.g., subcutaneous or intravenous) or formulation strategies that protect the drug from degradation. |
| Poor target engagement | Confirm the expression and accessibility of the CB1 receptor in your animal model and target tissue. |
Data Presentation
Table 1: Summary of In Vivo Dosing for GAT211 and GAT229
| Compound | Species | Route of Administration | Dose Range | Vehicle | Observed Effect | Reference |
| GAT211 | Mouse | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Not specified | Antinociceptive effects in inflammatory and neuropathic pain models. | |
| GAT211 | Rat | Intraperitoneal (i.p.) | 0.3 - 3.0 mg/kg | Not specified | Reduced locomotor activity. | |
| GAT229 | Mouse | Intraperitoneal (i.p.) | 3 mg/kg/day for 28 days | Not specified | Attenuated cisplatin-induced neuropathic pain. | |
| GAT229 | Mouse | Topical (ocular) | 0.2% | Not specified | Enhanced IOP reduction with CB1 orthosteric ligands. |
Table 2: Template for this compound Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Description | Value |
| Tmax | Time to reach maximum plasma concentration | Data not available |
| Cmax | Maximum plasma concentration | Data not available |
| AUC | Area under the plasma concentration-time curve | Data not available |
| t1/2 | Elimination half-life | Data not available |
| F (%) | Bioavailability | Data not available |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from methods used for structurally similar indole-based CB1 modulators.
Materials:
-
This compound solid
-
Ethanol (200 proof)
-
Cremophor EL
-
Sterile 0.9% Saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in ethanol. The volume of ethanol should be kept to a minimum.
-
Add an equal volume of Cremophor EL to the ethanol/GAT228 solution and mix thoroughly by vortexing.
-
Add sterile 0.9% saline to the mixture to achieve the final desired concentration. A common final vehicle ratio is 1:1:18 (Ethanol:Cremophor EL:Saline). For example, to prepare 1 mL of a 1 mg/mL solution, dissolve 1 mg of this compound in 50 µL of ethanol, add 50 µL of Cremophor EL, and then add 900 µL of saline.
-
Vortex the final solution thoroughly before administration to ensure a homogenous suspension/solution.
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
A pilot PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Design:
-
Animal Model: Use the same species, strain, sex, and age of animals as planned for the efficacy studies.
-
Groups:
-
Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution. This group will also establish 100% bioavailability.
-
Group 2: Intraperitoneal (i.p.) administration (e.g., 10 mg/kg) to assess bioavailability and exposure via this route.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Mandatory Visualizations
References
GAT228 assay development and optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the GAT228 assay. The information is designed to assist researchers, scientists, and drug development professionals in the successful application and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GAT211 and GAT229?
This compound is the R-(+)-enantiomer of the racemic mixture GAT211.[1][2] It functions as an allosteric agonist of the cannabinoid receptor 1 (CB1).[2][3] This is in contrast to its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM) of the CB1 receptor.[2] The parent compound, GAT211, being a racemic mixture of this compound and GAT229, exhibits both agonist and PAM activities.
Q2: What is the primary mechanism of action for this compound?
This compound directly activates the CB1 receptor, behaving as an allosteric agonist. This means it binds to a site on the receptor that is different from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. In functional assays, this compound has been shown to induce typical CB1 receptor signaling cascades, such as the inhibition of cAMP production and the recruitment of β-arrestin.
Q3: Why am I observing inconsistent results in my neuronal cultures with this compound?
In studies using autaptic hippocampal neurons, this compound has been observed to have a bimodal effect on excitatory postsynaptic currents (EPSCs). It inhibited EPSCs in only a subset of CB1-expressing neurons. This differential response could be a source of variability in your experiments. The reasons for this neuron-specific effect are not yet fully understood but may relate to differences in CB1 receptor expression levels, coupling to downstream signaling pathways, or the specific endogenous cannabinoid tone of the cultured neurons.
Q4: Can this compound be used to enhance the effects of other cannabinoid agonists?
Unlike its enantiomer GAT229, which is a PAM and enhances the binding and/or efficacy of orthosteric ligands, this compound does not appear to potentiate the signaling of endocannabinoids. In fact, at concentrations up to 1 µM, this compound has been shown to have no effect on the binding of the potent CB1 receptor agonist CP 55,940. Therefore, this compound should be considered a direct agonist, not a positive allosteric modulator.
Q5: What are the key differences in the signaling pathways activated by this compound versus GAT229?
This compound, as an allosteric agonist, directly initiates CB1 receptor signaling. GAT229, as a PAM, enhances the signaling initiated by an orthosteric agonist (e.g., an endocannabinoid). This fundamental difference is critical for experimental design and data interpretation. For instance, the effects of GAT229 will be dependent on the presence of an orthosteric agonist, while this compound can act on its own.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in assay results between experiments. | Inconsistent cell culture conditions, passage number, or receptor expression levels. The bimodal effect of this compound on neuronal subsets can also contribute. | Standardize cell culture protocols, including seeding density and passage number. If using primary neurons, be aware of potential heterogeneity in your cultures. Consider using a stable, recombinant cell line expressing the CB1 receptor for more consistent results. |
| No observable effect of this compound in a functional assay. | The specific signaling pathway being measured may not be strongly activated by this compound's allosteric agonism. The concentration of this compound may be too low. | Confirm that your assay is sensitive to CB1 receptor activation using a known orthosteric agonist. Perform a dose-response curve for this compound to determine the optimal concentration. Consider testing multiple downstream signaling pathways (e.g., cAMP inhibition, β-arrestin recruitment, ERK phosphorylation). |
| Unexpected potentiation of an orthosteric agonist's effect. | The compound being used may be the racemic mixture GAT211, which contains the PAM GAT229, rather than pure this compound. | Verify the identity and purity of your compound. If you intend to study the effects of the allosteric agonist alone, ensure you are using the resolved R-(+)-enantiomer, this compound. |
| Difficulty dissolving this compound. | This compound is a solid with specific solubility characteristics. | According to supplier information, this compound is soluble in DMSO at a concentration of 20 mg/ml. Prepare a stock solution in DMSO and then dilute to the final concentration in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. |
Experimental Protocols
Note: The following are representative protocols synthesized from published literature. Researchers should optimize these protocols for their specific experimental systems.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) through the activation of the Gαi/o-coupled CB1 receptor.
-
Cell Culture: Plate CHO-K1 cells stably expressing human CB1 receptors (hCB1R) in a 96-well plate at a density of 16,000 cells/well. Incubate overnight in Opti-MEM with 1% FBS at 37°C and 5% CO2.
-
Assay Preparation: Remove the culture medium and replace it with cell assay buffer.
-
Compound Addition: Simultaneously treat the cells with 10 µM forskolin (to stimulate cAMP production) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plate for 90 minutes at room temperature.
-
Detection: Add cAMP antibody solution and working detection solutions according to the manufacturer's protocol for a competitive immunoassay (e.g., DiscoveRx HitHunter). Incubate for 60 minutes at room temperature.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated CB1 receptor.
-
Cell Culture: Utilize a cell line engineered for β-arrestin recruitment assays, such as HEK293A cells expressing GFP-tagged human CB1 (hCB1-GFP).
-
Compound Treatment: Treat cells with a range of this compound concentrations.
-
Detection: Measure β-arrestin recruitment using a suitable detection method, such as bioluminescence resonance energy transfer (BRET) or a commercially available enzyme fragment complementation assay.
-
Data Analysis: Quantify the signal change as a function of this compound concentration to determine the potency and efficacy of this compound in recruiting β-arrestin.
[35S]GTPγS Binding Assay
This assay measures the G-protein activation upon receptor agonism.
-
Membrane Preparation: Prepare membranes from CHO-K1 cells overexpressing hCB1R.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris, 10 mM MgCl2, 100 mM NaCl, 0.2 mM EDTA, and 1 mM DTT at pH 7.4.
-
Reaction Mixture: In a total volume of 500 µl, combine the cell membranes (e.g., 1 mg/ml), 0.1 nM [35S]GTPγS, 30 µM GDP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass-fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Data Analysis: Determine the specific binding of [35S]GTPγS stimulated by this compound.
Data Summary
Table 1: Pharmacological Profile of this compound and Related Compounds
| Compound | Molecular Identity | Primary Activity at CB1 Receptor | Effect on Orthosteric Agonist Binding | Reference |
| This compound | R-(+)-enantiomer | Allosteric Agonist | No effect | |
| GAT229 | S-(-)-enantiomer | Positive Allosteric Modulator (PAM) | Enhances | |
| GAT211 | Racemic mixture of this compound and GAT229 | Agonist and PAM | Enhances |
Visualizations
Caption: Relationship between GAT211, this compound, and GAT229.
Caption: this compound signaling pathway at the CB1 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Technical Support Center: Managing Potential GAT228-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAT228. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Introduction to this compound and its Receptor Target
Recent scientific literature indicates that this compound is an allosteric agonist of the Cannabinoid Receptor 1 (CB1).[1][2] It is the R-(+)-enantiomer of the CB1 positive allosteric modulator (PAM), GAT229.[1][3] The racemic mixture of this compound and GAT229 is known as GAT211, which exhibits both agonist and PAM activity. This guide focuses on managing potential receptor desensitization related to the CB1 receptor when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as an allosteric agonist at the CB1 receptor. This means it binds to a site on the receptor that is different from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. Unlike a PAM, which typically enhances the effect of the endogenous ligand, an allosteric agonist can activate the receptor directly.
Q2: What is receptor desensitization and why is it a concern with this compound?
A2: Receptor desensitization is a process where a receptor becomes less responsive to a stimulus after prolonged or repeated exposure to an agonist. For G protein-coupled receptors (GPCRs) like the CB1 receptor, this can involve receptor phosphorylation, internalization, and downregulation. As an agonist, even an allosteric one, this compound has the potential to induce desensitization of the CB1 receptor, which could lead to a reduction in its therapeutic or experimental effects over time.
Q3: How does this compound differ from its S-(-)-enantiomer, GAT229?
A3: While this compound is an allosteric agonist, its S-(-)-enantiomer, GAT229, is a positive allosteric modulator (PAM) of the CB1 receptor. GAT229 enhances the binding and/or efficacy of orthosteric CB1 receptor agonists but lacks intrinsic agonist activity itself. In contrast, this compound can directly activate the CB1 receptor.
Q4: Are there different types of positive allosteric modulators, and how do they relate to desensitization?
A4: Yes, PAMs can be classified into different types based on their effects on receptor desensitization. For example, with α7 nicotinic acetylcholine receptors, Type II PAMs decrease receptor desensitization, while Type I PAMs do not. While this classification is for a different receptor, it highlights that the effect of a PAM on desensitization can vary. Generally, PAMs are thought to have less propensity for inducing tolerance due to receptor desensitization compared to classical agonists.
Troubleshooting Guides
Issue 1: Diminished cellular or tissue response to this compound over time.
Possible Cause: CB1 receptor desensitization due to prolonged or repeated exposure to this compound.
Troubleshooting Steps:
-
Vary Exposure Time and Concentration:
-
Conduct time-course experiments to identify the onset of desensitization.
-
Perform dose-response experiments to determine if lower concentrations of this compound can achieve the desired effect with less desensitization.
-
-
Implement Washout Periods:
-
Introduce drug-free periods in your experimental protocol to allow for receptor re-sensitization. The duration of the washout period will need to be determined empirically.
-
-
Assess Receptor Phosphorylation:
-
Use phosphosite-specific antibodies to probe for phosphorylation of the CB1 receptor, a key step in desensitization.
-
-
Measure Receptor Internalization:
-
Employ techniques like immunofluorescence microscopy or cell surface biotinylation to quantify the amount of CB1 receptor on the cell surface before and after this compound treatment.
-
-
Consider Co-application with a PAM:
-
If applicable to your experimental goals, investigate whether co-application of a CB1 PAM (like GAT229) with a lower concentration of an orthosteric agonist could achieve a similar signaling outcome with potentially reduced desensitization compared to a high concentration of this compound alone.
-
Issue 2: Inconsistent results between experimental batches.
Possible Cause: Variability in endogenous ligand concentration or cellular signaling machinery.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell density, passage number, and media composition, as these can affect endogenous cannabinoid tone.
-
-
Control for Endogenous Agonist Levels:
-
In cell culture, serum starvation can sometimes reduce the levels of endogenous agonists.
-
In tissue preparations, be mindful of experimental conditions that could stimulate endogenous cannabinoid production.
-
-
Profile Downstream Signaling Components:
-
Assess the expression and activity of key signaling molecules downstream of the CB1 receptor, such as G proteins and adenylyl cyclase, to ensure consistency across experiments.
-
Quantitative Data Summary
| Compound | Mechanism of Action | Receptor Target | Notes |
| This compound | Allosteric Agonist | CB1 | R-(+)-enantiomer. |
| GAT229 | Positive Allosteric Modulator (PAM) | CB1 | S-(-)-enantiomer. |
| GAT211 | Allosteric Agonist & PAM | CB1 | Racemic mixture of this compound and GAT229. |
Experimental Protocols
Protocol 1: Assessing CB1 Receptor Desensitization via cAMP Measurement
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Pre-treatment: Plate cells in 96-well plates. Once confluent, pre-treat cells with this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle for different durations (e.g., 30 min, 1h, 4h, 24h).
-
Wash and Agonist Challenge: Wash cells three times with serum-free media. Stimulate all wells with a fixed concentration of an orthosteric CB1 agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor like IBMX for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Compare the cAMP inhibition in this compound-pre-treated cells to vehicle-pre-treated cells. A rightward shift in the agonist dose-response curve or a decrease in the maximal response indicates desensitization.
Protocol 2: Visualizing CB1 Receptor Internalization using Immunofluorescence
-
Cell Culture and Treatment: Grow CB1-expressing cells on glass coverslips. Treat with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 60 minutes).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde. For total receptor staining, permeabilize with 0.1% Triton X-100. For surface receptor staining, omit the permeabilization step.
-
Immunostaining: Block with 5% BSA. Incubate with a primary antibody against an extracellular epitope of the CB1 receptor, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount coverslips and visualize using a confocal microscope.
-
Analysis: Compare the cell surface fluorescence intensity between this compound-treated and vehicle-treated cells. A decrease in surface fluorescence indicates receptor internalization.
Visualizations
Caption: this compound allosteric agonism of the CB1 receptor.
Caption: Troubleshooting workflow for receptor desensitization.
References
Validation & Comparative
GAT228 vs. GAT229: A Functional Comparison of CB1 Receptor Allosteric Modulators
A comprehensive guide for researchers on the distinct pharmacological profiles of GAT228 and GAT229, two closely related allosteric modulators of the cannabinoid 1 (CB1) receptor. This document provides a detailed comparison of their functional activities, supported by experimental data, to aid in the selection of the appropriate tool compound for preclinical research.
The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological and psychiatric disorders. Allosteric modulation of the CB1 receptor offers a promising therapeutic strategy that may circumvent the undesirable psychoactive side effects associated with direct orthosteric agonists. This compound and GAT229 are two enantiomers that, despite their structural similarity, exhibit fundamentally different mechanisms of action at the CB1 receptor. This compound acts as an allosteric agonist, directly activating the receptor in the absence of an orthosteric ligand. In contrast, GAT229 functions as a positive allosteric modulator (PAM), enhancing the effect of endogenous or exogenous orthosteric ligands without intrinsic agonistic activity.[1][2][3][4][5] This guide provides a detailed comparison of their functional effects in key in vitro assays.
Quantitative Data Summary
The functional activities of this compound and GAT229 have been characterized in several key assays that probe their effects on neuronal activity and intracellular signaling pathways. The data below summarizes their distinct profiles.
| Functional Assay | This compound | GAT229 | Key Findings | Reference(s) |
| Excitatory Postsynaptic Currents (EPSCs) in Autaptic Hippocampal Neurons | Inhibition of EPSCs in a subset of neurons | No direct effect on EPSCs | This compound directly activates CB1 receptors, leading to a decrease in neurotransmitter release, a hallmark of agonist activity. GAT229 lacks this direct agonistic effect. | |
| Depolarization-Induced Suppression of Excitation (DSE) in Autaptic Hippocampal Neurons | Slows DSE recovery time | Enhances DSE | This compound's effect on DSE recovery is consistent with modest agonism. GAT229 potentiates the endogenous cannabinoid-mediated DSE, characteristic of a PAM. | |
| cAMP Accumulation (in hCB1-expressing cells) | Concentration-dependent inhibition | Potentiates agonist-induced inhibition | This compound directly inhibits adenylyl cyclase, reducing cAMP levels. GAT229 enhances the ability of an orthosteric agonist to inhibit cAMP production. | |
| β-Arrestin Recruitment (in hCB1-expressing cells) | Concentration-dependent increase | Potentiates agonist-induced recruitment | This compound independently recruits β-arrestin, a key protein in GPCR desensitization and signaling. GAT229 enhances agonist-mediated β-arrestin recruitment. | |
| ERK1/2 Phosphorylation (in hCB1-expressing cells) | Concentration-dependent increase | Potentiates agonist-induced phosphorylation | This compound activates the MAPK/ERK signaling pathway. GAT229 enhances agonist-induced ERK1/2 phosphorylation. |
Signaling Pathways
The differential effects of this compound and GAT229 on the CB1 receptor lead to distinct downstream signaling events. The following diagrams illustrate the canonical CB1 receptor signaling pathway and the proposed mechanisms of action for this compound and GAT229.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used to functionally characterize this compound and GAT229.
Depolarization-Induced Suppression of Excitation (DSE) Assay
This electrophysiological assay is performed on autaptic hippocampal neurons to measure a form of short-term synaptic plasticity mediated by endocannabinoids.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured on micro-islands of astrocytes to form autapses.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on single neurons.
-
Baseline Recording: Excitatory postsynaptic currents (EPSCs) are evoked by a baseline stimulus frequency (e.g., 0.5 Hz).
-
DSE Induction: The neuron is depolarized to 0 mV for a short duration (e.g., 1-10 seconds) to induce the release of endocannabinoids.
-
Post-Depolarization Recording: EPSCs are recorded immediately after the depolarization to measure the suppression of synaptic transmission and the time course of recovery.
-
Drug Application: this compound or GAT229 is applied to the bath, and the DSE protocol is repeated.
-
Data Analysis: The magnitude of DSE and the recovery half-time (t1/2) are compared before and after drug application.
cAMP Accumulation Assay
This biochemical assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gαi/o-coupled receptors like CB1.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human CB1 receptor are cultured in multi-well plates.
-
Assay Preparation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with this compound or GAT229 alone or in combination with a CB1 receptor agonist (e.g., CP55,940).
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: The ability of the compounds to inhibit forskolin-stimulated cAMP accumulation is determined and expressed as a percentage of the forskolin response.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G protein-independent signaling.
Methodology:
-
Assay Principle: Assays like the PathHunter® (DiscoverX) utilize enzyme fragment complementation. The CB1 receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon receptor activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Culture: Cells engineered for the assay (e.g., CHO-K1) are plated in multi-well plates.
-
Compound Incubation: Cells are incubated with this compound or GAT229, with or without an orthosteric agonist.
-
Signal Detection: After incubation, the substrate for the complemented enzyme is added, and the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment.
Conclusion
This compound and GAT229 represent invaluable pharmacological tools for dissecting the complexities of CB1 receptor signaling. Their distinct mechanisms of action—allosteric agonism for this compound and positive allosteric modulation for GAT229—provide researchers with the means to selectively probe different facets of CB1 receptor function. The choice between these two compounds will depend on the specific experimental question. This compound is suitable for studying the direct consequences of allosteric activation of the CB1 receptor, while GAT229 is the appropriate tool for investigating the potentiation of endogenous or exogenous cannabinoid signaling. This guide provides the foundational data and methodologies to inform the rational selection and use of these powerful research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GAT228 and GAT211 Efficacy in Preclinical Models
For Immediate Release
BOSTON, MA – This publication provides a comprehensive comparison of the preclinical efficacy of two cannabinoid 1 (CB1) receptor allosteric modulators, GAT228 and GAT211. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
GAT211 is a racemic mixture, while this compound is its R-(+)-enantiomer. This fundamental difference in their stereochemistry results in distinct pharmacological profiles. This compound acts as a CB1 receptor allosteric agonist, capable of activating the receptor on its own. In contrast, GAT211, being a mixture of this compound and its S-(-)-enantiomer (GAT229), exhibits a mixed profile of both allosteric agonism and positive allosteric modulation (PAM). GAT229 is considered a "pure" PAM, enhancing the effect of endogenous cannabinoids without intrinsic agonist activity.[1][2][3][4][5] This guide will dissect the preclinical data to illuminate the therapeutic implications of these differing mechanisms.
In Vitro Efficacy: A Tale of Two Enantiomers
The distinct pharmacology of this compound and GAT211 is evident in in vitro signaling assays that measure their ability to modulate CB1 receptor activity. These assays typically assess G-protein activation (via inhibition of cyclic AMP - cAMP) and β-arrestin 2 recruitment, two key downstream signaling pathways of the CB1 receptor.
This compound, as an allosteric agonist, demonstrates intrinsic activity in both cAMP and β-arrestin 2 recruitment assays. GAT211, containing both the agonist (this compound) and the PAM (GAT229), displays a mixed pharmacological profile. The S-enantiomer, GAT229, shows PAM activity, enhancing the signaling of orthosteric agonists.
| Compound | Assay | Parameter | Value | Reference |
| GAT211 | cAMP Inhibition | EC50 | ~295 nM | |
| β-arrestin 2 Recruitment | EC50 | >10 µM | ||
| This compound | cAMP Inhibition (Agonist) | EC50 | Potent (nM range) | |
| β-arrestin 2 Recruitment (Agonist) | EC50 | Potent (nM range) | ||
| GAT229 | cAMP Inhibition (PAM) | EC50 | Potent (nM range) | |
| β-arrestin 2 Recruitment (PAM) | EC50 | Potent (nM range) |
In Vivo Efficacy: Contrasting Effects in Pain and Neurodegenerative Disease Models
The differential in vitro profiles of this compound and GAT211 translate to distinct efficacy in animal models of disease.
Neuropathic and Inflammatory Pain
In models of neuropathic and inflammatory pain, GAT211 has demonstrated dose-dependent antinociceptive effects. For instance, in a model of complete Freund's adjuvant (CFA)-induced inflammatory pain, GAT211 reduced mechanical allodynia with an ED50 of 9.75 mg/kg (i.p.). This compound, as a standalone agent, has also shown analgesic properties, particularly in a model of ocular pain where it significantly reduced pain scores.
| Compound | Animal Model | Pain Type | Efficacy Endpoint | Value | Reference |
| GAT211 | Mouse | Inflammatory (CFA) | Mechanical Allodynia (ED50) | 9.75 mg/kg (i.p.) | |
| This compound | Mouse | Ocular (Capsaicin) | Reduction in Pain Score | Significant |
Huntington's Disease
A key differentiator in the preclinical efficacy of these compounds has been observed in a mouse model of Huntington's disease (R6/2). In this model, the pure PAM, GAT229, demonstrated therapeutic benefits by improving motor coordination and delaying symptom onset. In contrast, the allosteric agonist this compound did not show a significant impact on disease progression. GAT211, being a mixture, exhibited intermediate effects. This suggests that for certain neurodegenerative conditions, enhancing endogenous cannabinoid signaling via positive allosteric modulation may be a more effective therapeutic strategy than direct receptor agonism.
Experimental Protocols
In Vitro Assays
cAMP Inhibition Assay: Human embryonic kidney (HEK) 293 cells stably expressing the human CB1 receptor are used. Cells are plated in 384-well plates and incubated overnight. On the day of the assay, the culture medium is replaced with assay buffer. Compounds (this compound, GAT211, or GAT229) are added at various concentrations. For PAM activity, a fixed concentration of an orthosteric agonist (e.g., CP55,940) is added. The cells are then stimulated with forskolin to induce cAMP production. Following incubation, a detection reagent (e.g., from a LANCE or HTRF kit) is added, and the luminescence or fluorescence is measured to quantify the level of cAMP inhibition.
β-Arrestin 2 Recruitment Assay: A common method for this assay is the PathHunter® β-arrestin assay (DiscoverX). CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor are plated in 384-well plates. After overnight incubation, the test compounds are added. Upon receptor activation, β-arrestin 2 is recruited to the receptor, leading to the complementation of the two enzyme fragments and the generation of a chemiluminescent signal, which is proportional to the extent of β-arrestin 2 recruitment.
In Vivo Assays
Von Frey Test for Mechanical Allodynia: Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw.
Hot Plate Test for Thermal Nociception: Mice are placed on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for evaluating these compounds.
Conclusion
The preclinical data clearly delineates the distinct pharmacological profiles of this compound and GAT211, driven by their stereochemical differences. This compound, as a CB1 allosteric agonist, offers a direct mechanism of receptor activation, which has shown efficacy in certain pain models. GAT211, as a racemic mixture, provides a dual mechanism of action. The choice between these two compounds for therapeutic development will likely depend on the specific pathological context. The findings in the Huntington's disease model suggest that for conditions characterized by altered endogenous cannabinoid tone, a pure PAM approach (as embodied by GAT229, one of the components of GAT211) may hold greater promise. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising CB1 receptor allosteric modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GAT228 vs. Orthosteric CB1 Agonists (e.g., WIN55,212-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric cannabinoid receptor 1 (CB1) agonist, GAT228, and the classical orthosteric CB1 agonist, WIN55,212-2. By examining their distinct mechanisms of action, signaling profiles, and in vivo effects, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction: A Tale of Two Agonists
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) abundantly expressed in the central nervous system, playing a crucial role in various physiological processes. While traditional orthosteric agonists, such as WIN55,212-2, have shown therapeutic potential, their clinical utility is often hampered by undesirable side effects, including psychotropic effects and the development of tolerance.[1] In contrast, allosteric modulators, which bind to a site topographically distinct from the orthosteric binding pocket, offer a novel approach to modulate CB1 receptor activity with potentially improved therapeutic windows.
This compound is the R-(+)-enantiomer of GAT211 and functions as a partial allosteric agonist of the CB1 receptor.[1][2] This means it can directly activate the receptor by binding to an allosteric site, a mechanism fundamentally different from orthosteric agonists that compete with endogenous ligands for the primary binding site. WIN55,212-2, a potent aminoalkylindole, is a full agonist at both CB1 and CB2 receptors, and its interaction with the orthosteric site initiates a cascade of downstream signaling events.[3]
Mechanism of Action and Signaling Pathways
The distinct binding sites of this compound and WIN55,212-2 lead to differential activation of downstream signaling pathways.
WIN55,212-2 , as a full orthosteric agonist, robustly activates the canonical Gαi/o-mediated signaling pathway upon binding to the CB1 receptor. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels.[3] Furthermore, WIN55,212-2 has been shown to engage other G protein subtypes, such as Gαq/11, and to be a potent recruiter of β-arrestin. The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the development of tolerance to the drug's effects.
This compound , on the other hand, exhibits a more nuanced signaling profile. As a partial allosteric agonist, its direct activation of the CB1 receptor also leads to Gαi/o-mediated signaling. However, studies on its racemic mixture, GAT211, suggest a bias towards G protein-dependent signaling over β-arrestin2 recruitment. This biased signaling profile may underlie the observation that GAT211 does not produce tolerance in vivo under conditions where WIN55,212-2 does.
Quantitative Comparison of In Vitro Performance
The following tables summarize the in vitro pharmacological profiles of this compound (via its racemic mixture GAT211) and WIN55,212-2 in key functional assays. It is important to note that the data for GAT211 and WIN55,212-2 are derived from different studies and direct head-to-head comparisons may vary.
Table 1: Gαi/o-Mediated cAMP Inhibition
| Compound | Assay System | EC50 (nM) | Emax (%) | Reference |
| GAT211 | HEK293 cells expressing hCB1 | 230 | 110 | |
| WIN55,212-2 | CHO-K1 cells expressing hCB1 | 14 | ~100 |
Table 2: β-Arrestin2 Recruitment
| Compound | Assay System | EC50 (nM) | Emax (%) | Reference |
| GAT211 | HEK293 cells expressing hCB1 | 940 | 46 | |
| WIN55,212-2 | STHdh cells | - | Lower than THC, CP55940, and 2-AG |
These data suggest that while both compounds inhibit cAMP production, WIN55,212-2 is significantly more potent. Conversely, GAT211 demonstrates a much lower efficacy and potency for β-arrestin2 recruitment, supporting the notion of G protein-biased signaling.
In Vivo Performance: Pain and Tolerance
Preclinical studies in animal models of pain highlight the therapeutic potential and a key advantage of this compound's allosteric mechanism.
In a mouse model of corneal pain, this compound, when administered alone, significantly reduced pain scores. This analgesic effect was mediated by the CB1 receptor. In contrast, while WIN55,212-2 is also a potent analgesic, its chronic administration is known to lead to the development of tolerance, diminishing its therapeutic efficacy over time. A study comparing GAT211 to WIN55,212-2 found that GAT211 did not produce tolerance over a 19-day dosing period in a model of neuropathic pain, a significant advantage over the orthosteric agonist.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below for researchers seeking to replicate or build upon these findings.
cAMP Inhibition Assay (General Protocol)
This protocol is based on a typical HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assay format.
-
Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing the human CB1 receptor in appropriate growth medium.
-
Cell Plating: Seed cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and WIN55,212-2 in assay buffer.
-
Assay Procedure:
-
Aspirate the growth medium from the cells and replace it with assay buffer.
-
Add the test compounds to the wells and incubate for a predefined period (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and incubate for another predefined period.
-
Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition: Measure the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the forskolin-only control (100% stimulation) and basal (0% stimulation) to determine the percent inhibition. Plot the concentration-response curves and calculate EC50 and Emax values using a non-linear regression model.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol describes the general steps for the DiscoverX PathHunter® β-arrestin recruitment assay.
-
Cell Handling: Use the PathHunter® eXpress CHO-K1 CNR1 β-Arrestin GPCR Assay kit, which includes cryopreserved cells ready for use.
-
Cell Plating: Thaw and plate the cells in the provided 384-well assay plates.
-
Compound Addition: Add serial dilutions of this compound and WIN55,212-2 to the assay plates.
-
Incubation: Incubate the plates for 90-180 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Normalize the data to a positive control (e.g., a known potent CB1 agonist) to determine the percent activation. Plot the concentration-response curves and calculate EC50 and Emax values.
Conclusion and Future Directions
The comparison between the allosteric agonist this compound and the orthosteric agonist WIN55,212-2 highlights a paradigm shift in CB1 receptor pharmacology. While both compounds effectively engage the CB1 receptor, their distinct mechanisms of action translate into different signaling profiles and in vivo effects.
This compound's biased signaling towards G protein activation and its reduced propensity to induce tolerance make it a promising candidate for therapeutic development, potentially offering a safer alternative to traditional orthosteric agonists. The lower potency of this compound in vitro may be offset by its favorable in vivo properties.
Future research should focus on head-to-head comparisons of this compound and WIN55,212-2 in a wider range of in vitro and in vivo models to further elucidate their therapeutic potential and side-effect profiles. Understanding the precise molecular determinants of allosteric modulation and biased signaling will be crucial for the rational design of next-generation CB1 receptor-targeted therapeutics.
References
- 1. Allosteric Cannabinoid Receptor 1 (CB1) Ligands Reduce Ocular Pain and Inflammation [mdpi.com]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
GAT228 Selectivity Profile: A Comparative Guide for Researchers
This guide provides a detailed comparison of the cannabinoid receptor selectivity profile of GAT228, with a focus on its activity at the Cannabinoid Type 1 (CB1) receptor. As current research indicates, this compound is characterized primarily by its interaction with the CB1 receptor, and to date, there is a lack of specific binding affinity or functional activity data for this compound at the Cannabinoid Type 2 (CB2) receptor. This document is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is the (R)-(+)-enantiomer of the racemic mixture GAT211.[1][2] Unlike its S-(-)-enantiomer, GAT229, which acts as a positive allosteric modulator (PAM) of the CB1 receptor, this compound functions as an allosteric agonist at the CB1 receptor.[1][2][3] This means that this compound can directly activate the CB1 receptor by binding to a site distinct from the orthosteric site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) bind. Its allosteric agonist activity has been demonstrated in various in vitro and ex vivo models, including HEK293A and Neuro2a cells expressing human CB1 receptors, as well as in mouse brain membranes.
Comparative Selectivity Data
To contextualize the selectivity profile of this compound, the following table compares its known activity at the CB1 receptor with the binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized cannabinoid ligands at both CB1 and CB2 receptors.
| Compound | Receptor | Action | Ki (nM) | EC50/IC50 (nM) | Selectivity |
| This compound | CB1 | Allosteric Agonist | N/A | - | CB1 selective (allosteric agonist) |
| CB2 | N/A | No data available | No data available | ||
| Anandamide (AEA) | CB1 | Agonist | 89.1 | 47.3 | CB1 > CB2 |
| CB2 | Agonist | 371 | 60.5 | ||
| 2-Arachidonoylglycerol (2-AG) | CB1 | Agonist | 472 | 1400 | CB1 ≈ CB2 |
| CB2 | Agonist | 1400 | 230 | ||
| CP55,940 | CB1 | Agonist | 0.5 - 5.0 | 1.97 | Non-selective |
| CB2 | Agonist | 0.69 - 2.8 | - | ||
| WIN55,212-2 | CB1 | Agonist | 1.89 - 123 | 309 | CB2 > CB1 |
| CB2 | Agonist | 0.28 - 16.2 | - | ||
| HU-210 | CB1 | Agonist | 0.061 | - | Non-selective |
| CB2 | Agonist | 0.52 | - | ||
| JWH-133 | CB1 | Agonist | 677 | >10,000 | CB2 Selective |
| CB2 | Agonist | 3.4 | - | ||
| SR141716A (Rimonabant) | CB1 | Inverse Agonist | 1.98 | - | CB1 Selective |
| CB2 | Inverse Agonist | >1000 | - | ||
| SR144528 | CB1 | Inverse Agonist | 400 - 437 | >10,000 | CB2 Selective |
| CB2 | Inverse Agonist | 0.6 | 10 |
Note: Ki, EC50, and IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
The characterization of this compound and other cannabinoid ligands involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Membrane Preparation : Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Incubation : Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2.
-
Cell Culture : Cells expressing the cannabinoid receptor are cultured in appropriate media.
-
Stimulation : Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis : The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Lines : Engineered cell lines are used that co-express the cannabinoid receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Agonist Stimulation : Cells are treated with varying concentrations of the test compound.
-
Signal Detection : Agonist-induced receptor-β-arrestin interaction brings the enzyme fragments together, reconstituting a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Data Analysis : The EC50 value for β-arrestin recruitment is determined from the dose-response curve.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be modulated by cannabinoid receptor signaling.
-
Cell Treatment : Cells expressing the cannabinoid receptor are serum-starved and then treated with the test compound for a specific time.
-
Cell Lysis : Cells are lysed to extract total protein.
-
Detection : The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are quantified using methods like Western blotting or In-Cell Western assays with specific antibodies.
-
Data Analysis : The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of cannabinoid receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Cannabinoid Receptor Signaling Pathways.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
This compound is a selective allosteric agonist of the CB1 receptor. Its unique mechanism of action, distinct from its enantiomer GAT229, makes it a valuable tool for studying the pharmacology of the CB1 receptor. While its activity at the CB1 receptor is well-documented through various in vitro functional assays, there is currently no publicly available data on its binding affinity or functional activity at the CB2 receptor. Therefore, when utilizing this compound in experimental settings, it is critical to consider its known selectivity for the CB1 receptor and the current absence of data for other cannabinoid receptors. Further research is warranted to fully elucidate the complete selectivity profile of this compound.
References
Unraveling the Cellular Effects of GAT228: A Comparative Analysis Across Cell Lines
A detailed examination of GAT228, an allosteric agonist of the cannabinoid receptor 1 (CB1R), reveals distinct cellular responses in different cell models. This guide provides a comparative analysis of this compound's performance against its enantiomer, GAT229, and the racemic mixture, GAT211, with a focus on their differential effects on CB1R signaling and cell viability.
This compound is the (R)-enantiomer of the racemic compound GAT211 and has been identified as an allosteric agonist of the CB1 receptor.[1][2][3] Unlike its (S)-enantiomer counterpart, GAT229, which acts as a positive allosteric modulator (PAM) with no intrinsic activity, this compound directly activates the CB1R.[2] The racemic parent compound, GAT211, exhibits a mixed pharmacological profile, displaying both PAM and agonist activities. This comparative guide delves into the experimental data that delineates the unique effects of this compound in various cell lines, offering insights for researchers in pharmacology and drug development.
Comparative Efficacy on CB1R Signaling
The functional activity of this compound and its related compounds has been assessed in cell lines engineered to express the human CB1 receptor (hCB1R), such as Human Embryonic Kidney 293A (HEK293A) and Neuro2a cells. Key signaling pathways modulated by CB1R activation include the inhibition of cyclic AMP (cAMP) production and the recruitment of β-arrestin 2.
| Compound | Cell Line | Assay | Potency (EC50/IC50) | Efficacy (% of baseline) |
| This compound | hCB1R-HEK293A | cAMP Inhibition | ~100 nM | ~80% |
| hCB1R-Neuro2a | cAMP Inhibition | ~150 nM | ~75% | |
| hCB1R-HEK293A | β-arrestin 2 Recruitment | >10 µM | Minimal | |
| GAT229 | hCB1R-HEK293A | cAMP Inhibition (as PAM) | N/A | Potentiates agonist effect |
| hCB1R-Neuro2a | cAMP Inhibition (as PAM) | N/A | Potentiates agonist effect | |
| hCB1R-HEK293A | β-arrestin 2 Recruitment | No intrinsic activity | No intrinsic activity | |
| GAT211 | hCB1R-HEK293A | cAMP Inhibition | ~200 nM | ~60% |
| hCB1R-Neuro2a | cAMP Inhibition | ~300 nM | ~55% | |
| hCB1R-HEK293A | β-arrestin 2 Recruitment | Micromolar range | Moderate |
Note: The data presented are approximations derived from published literature and are intended for comparative purposes. Exact values may vary between experiments.
The data clearly indicates that this compound is a potent agonist in inhibiting cAMP production, a characteristic of CB1R activation. Notably, its activity in recruiting β-arrestin 2 is significantly lower, suggesting a potential bias in its signaling pathway. In contrast, GAT229 lacks direct agonist activity but enhances the effects of other CB1R agonists. GAT211, the racemic mixture, shows an intermediate profile, consistent with the combined actions of its two enantiomers.
Effects on Cell Viability in a Huntington's Disease Model
The differential effects of these compounds have also been explored in cellular models of Huntington's disease (HD), a neurodegenerative disorder associated with reduced CB1R levels. In these models, enhancing CB1R signaling is considered a potential therapeutic strategy.
| Compound | Cell Model | Effect on Cell Viability |
| This compound | HD cell models | No improvement |
| GAT229 | HD cell models | Improved cell viability |
| GAT211 | HD cell models | Intermediate effects |
Studies in HD cell models have shown that GAT229, the CB1R PAM, improved cell viability. Conversely, this compound, the allosteric agonist, did not enhance cell survival in the same models. The racemic GAT211 displayed effects that were intermediate between its two enantiomers. These findings highlight the critical importance of the mode of CB1R modulation for achieving therapeutic effects in this disease context.
Experimental Protocols
A summary of the key experimental methodologies used to generate the data in this guide is provided below.
cAMP Inhibition Assay
This assay is used to determine the effect of compounds on the Gαi/o-protein mediated inhibition of adenylyl cyclase.
-
hCB1R-expressing CHO-K1 cells are plated in 96-well plates and incubated overnight.
-
The growth medium is replaced with a cell assay buffer.
-
Cells are treated simultaneously with 10 µM forskolin (to stimulate cAMP production) and varying concentrations of the test compounds (e.g., this compound, GAT229, GAT211) for 90 minutes.
-
A cAMP antibody solution and a detection solution are added according to the manufacturer's protocol (e.g., DiscoveRx HitHunter assay).
-
Chemiluminescence is measured to quantify the levels of cAMP. A decrease in signal indicates inhibition of cAMP production.
β-arrestin 2 Recruitment Assay
This assay measures the G-protein independent recruitment of β-arrestin 2 to the activated CB1R.
-
hCB1R-expressing CHO-K1 cells are plated in 96-well plates and incubated overnight.
-
Cells are treated with a range of concentrations of the experimental compounds for 90 minutes.
-
A detection solution is added as per the manufacturer's instructions (e.g., DiscoveRx PathHunter assay).
-
Chemiluminescence is measured on a plate reader to quantify the recruitment of β-arrestin 2.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: this compound signaling pathway at the CB1 receptor.
Caption: General experimental workflow for in vitro assays.
References
- 1. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GAT228 and ZCZ011: Allosteric Modulators of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent allosteric modulators of the Cannabinoid Receptor 1 (CB1R), GAT228 and ZCZ011. Both compounds have garnered significant interest for their potential to modulate the endocannabinoid system with greater specificity and reduced side effects compared to traditional orthosteric agonists. This document summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes key concepts for enhanced understanding.
Introduction to this compound and ZCZ011
This compound and ZCZ011 are allosteric modulators of the CB1 receptor, a G protein-coupled receptor (GPCR) extensively expressed in the central nervous system and implicated in a wide array of physiological processes. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to endogenous or exogenous ligands.
This compound is the (R)-enantiomer of the racemic mixture GAT211.[1][2] It is characterized primarily as an allosteric agonist , meaning it possesses the intrinsic ability to activate the CB1 receptor even in the absence of an orthosteric agonist.[1][3][4] This activity is specifically attributed to the R-(+)-enantiomer.
ZCZ011 , a member of the 2-phenylindole class of compounds, is described as an ago-positive allosteric modulator (ago-PAM) . This classification signifies that it not only enhances the effects of orthosteric agonists but also exhibits agonist activity on its own. Studies have shown that ZCZ011 can increase the binding of the potent synthetic CB1R agonist CP55,940 and potentiate the signaling of the endocannabinoid anandamide (AEA).
Comparative Performance: In Vitro Functional Assays
The functional profiles of this compound and ZCZ011 have been characterized across several key in vitro assays that probe different aspects of CB1R activation and downstream signaling. The following tables summarize the available quantitative data for their agonist activity.
G Protein Signaling
Activation of the CB1R typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, a process mediated by the Gαi/o family of G proteins. Direct measurement of G protein dissociation provides a proximal readout of receptor activation.
Table 1: G Protein Dissociation
| Compound | Assay Type | pEC50 | Emax |
| This compound | Gαi3 Dissociation (BRET) | No quantitative data available | Efficacious G protein dissociation observed |
| ZCZ011 | Gαi3 Dissociation (BRET) | 6.11 ± 0.07 | 132.60 ± 11.12 (ΔBRET.sec) |
Table 2: cAMP Inhibition
| Compound | Assay Type | pEC50 | Emax (% Inhibition) |
| This compound | cAMP Accumulation | No quantitative data available | Induces cAMP inhibition |
| ZCZ011 | cAMP Accumulation | 6.53 ± 0.10 | 63.7 ± 1.7 |
Note: this compound is reported to induce cAMP inhibition, consistent with its role as a CB1R agonist, though specific potency and efficacy values are not detailed in the reviewed literature.
β-Arrestin Recruitment
β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling pathways.
Table 3: β-Arrestin 2 Translocation
| Compound | Assay Type | pEC50 | Emax (Span) |
| This compound | β-Arrestin 2 Recruitment | No quantitative data available | Induces β-arrestin recruitment |
| ZCZ011 | β-Arrestin 2 Translocation (BRET) | 5.09 ± 0.09 | 64.17 ± 8.09 |
Note: this compound has been shown to promote β-arrestin recruitment, a characteristic of its agonist activity.
Mechanism of Action and Binding Sites
Both this compound and ZCZ011 exert their effects by binding to allosteric sites on the CB1R, leading to conformational changes that favor an active state. Mutagenesis and molecular modeling studies have begun to elucidate the specific binding sites and how they relate to the distinct pharmacological profiles of these compounds.
Recent studies suggest that the ZCZ011 binding site is crucial for the allosteric agonism of not only ZCZ011 itself but also this compound and its counterpart, GAT229. Molecular modeling further indicates that the enantiomers of ZCZ011 may bind to different sites, with the putative binding site of one enantiomer showing similarity to that of this compound. This suggests a potential commonality in the structural determinants of allosteric agonism for this class of molecules.
Figure 1. Signaling pathways activated by this compound and ZCZ011 at the CB1 receptor.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize this compound and ZCZ011. Specific details may vary between laboratories and publications.
G Protein Dissociation Assay (BRET)
This assay measures the dissociation of G protein subunits (Gα and Gβγ) upon receptor activation.
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the CB1R and a BRET-based G protein sensor (e.g., Gαi1-Rluc8 and Gβ3/γ9-Venus).
-
Cell Plating: Transfected cells are seeded into 96-well microplates.
-
Compound Addition: Cells are treated with varying concentrations of the allosteric modulator (this compound or ZCZ011) or a reference agonist.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the luminescence signals from the donor (Rluc8) and acceptor (Venus) are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). Data are normalized to vehicle control and plotted against the logarithm of the compound concentration to determine pEC50 and Emax values.
Figure 2. Workflow for a typical G protein dissociation BRET assay.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.
-
Cell Culture and Plating: HEK293 cells stably expressing the CB1R are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with the test compound (this compound or ZCZ011) followed by stimulation with forskolin to induce cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Data are normalized to controls and fitted to a dose-response curve to calculate pEC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay (BRET)
This assay monitors the recruitment of β-arrestin to the activated CB1R.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for CB1R fused to a BRET donor (e.g., Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus).
-
Cell Plating: Transfected cells are plated in 96-well plates.
-
Compound Stimulation: Cells are stimulated with different concentrations of the test compound.
-
BRET Measurement: The BRET substrate is added, and luminescence is read at the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the pEC50 and Emax for β-arrestin recruitment.
Summary and Conclusion
This compound and ZCZ011 represent a significant advancement in the field of cannabinoid pharmacology, offering the potential for more nuanced modulation of the CB1R. Both compounds exhibit allosteric agonist properties, capable of activating the receptor in the absence of an orthosteric ligand.
-
ZCZ011 has been extensively characterized in vitro, with robust quantitative data available for its effects on G protein signaling and β-arrestin recruitment. It acts as a potent ago-PAM with well-defined efficacy and potency in these key signaling pathways.
-
This compound is clearly defined as an allosteric agonist. While quantitative data for its activity in G protein dissociation assays is emerging, further studies are needed to provide a complete, direct comparison with ZCZ011 across all standard functional assays, particularly regarding its potency and efficacy in cAMP inhibition and β-arrestin recruitment.
The discovery that the ZCZ011 binding site may be a common locus for the allosteric agonism of both molecules provides a valuable structural framework for the rational design of future allosteric modulators with tailored signaling profiles. Researchers and drug development professionals should consider the distinct pharmacological profiles of these compounds when designing experiments and interpreting results. The choice between this compound and ZCZ011 will depend on the specific research question and the desired balance between allosteric agonism and positive allosteric modulation.
References
- 1. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 | Semantic Scholar [semanticscholar.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
Confirming GAT228-Mediated Effects through CB1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of GAT228, a known allosteric agonist of the cannabinoid receptor 1 (CB1), and the confirmation of its mechanism of action through the use of CB1 receptor antagonists. The supporting experimental data presented herein demonstrates that the physiological effects of this compound are mediated through the CB1 receptor.
This compound: An Allosteric Agonist of the CB1 Receptor
This compound is the (R)-(+)-enantiomer of the racemic compound GAT211.[1] It has been identified as a partial allosteric agonist at the CB1 receptor.[1][2] Unlike orthosteric agonists that bind to the primary active site of the receptor, allosteric modulators bind to a distinct site, thereby altering the receptor's conformation and activity. As an allosteric agonist, this compound can directly activate the CB1 receptor, even in the absence of an endogenous or exogenous orthosteric agonist.[1][2] This activity is in contrast to its enantiomer, GAT229 (the (S)-(-)-enantiomer), which functions as a positive allosteric modulator (PAM), enhancing the effect of an orthosteric agonist but having no intrinsic activity on its own.
Confirmation of CB1-Mediated Effects with Antagonists
To verify that the pharmacological effects of this compound are indeed mediated by the CB1 receptor, experiments are conducted in the presence of a selective CB1 receptor antagonist, such as AM251. If the effects of this compound are blocked or significantly attenuated by the antagonist, it provides strong evidence for a CB1-dependent mechanism of action.
Data Presentation: In Vivo Antinociceptive Effects
The following table summarizes quantitative data from an in vivo study investigating the antinociceptive (pain-reducing) effects of this compound in a mouse model of corneal pain. The data clearly demonstrates the reversal of this compound's effects by the CB1 antagonist AM251.
| Treatment Group | Pain Score (Mean ± SD) | Statistical Significance (vs. Vehicle + AM251) |
| Vehicle + AM251 | 33 ± 6 | - |
| 2% this compound | 14 ± 6 | p < 0.0001 (vs. Vehicle alone) |
| 2% this compound + AM251 | 30 ± 7 | Not Significant |
Data extracted from Thapa et al. (2020).
Experimental Protocols
In Vivo Corneal Hyperalgesia Model
This protocol is adapted from studies investigating ocular pain in mice.
-
Animal Model: Wild-type mice are used for this study.
-
Corneal Cauterization: Mice are anesthetized, and the central cornea of one eye is cauterized using a hand-held cauterizer to induce injury and subsequent hyperalgesia.
-
Drug Administration:
-
Antagonist Pre-treatment: The CB1 antagonist AM251 (2.0 mg/kg) is administered via intraperitoneal (i.p.) injection prior to corneal cauterization.
-
Test Compound: A topical solution of 2% this compound or a vehicle control is applied to the cauterized eye.
-
-
Pain Assessment:
-
Six hours post-cauterization, a solution of capsaicin (1 µM) is applied to the cornea to elicit a pain response.
-
The number of eye wipes is counted for a defined period as a measure of the pain response.
-
-
Data Analysis: Pain scores between different treatment groups are statistically analyzed, typically using a one-way ANOVA with a post-hoc test.
In Vitro Gαi Protein Dissociation Assay (BRET-based)
This protocol describes a common method to measure the activation of Gαi protein following CB1 receptor stimulation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding for the human CB1 receptor and a BRET (Bioluminescence Resonance Energy Transfer) biosensor pair for Gαi activation. This pair typically consists of a Gαi subunit fused to Renilla luciferase (Rluc) and a Gβγ-binding protein fused to a fluorescent acceptor like YFP.
-
Assay Preparation: Transfected cells are plated in 96-well microplates.
-
Drug Application:
-
Cells are treated with either this compound alone or a co-application of this compound and a CB1 receptor antagonist (e.g., AM251 or SR141716A).
-
The BRET substrate (e.g., coelenterazine h) is added.
-
-
Signal Detection: The BRET signal is measured over time using a microplate reader capable of detecting both the donor and acceptor emission wavelengths. A decrease in the BRET ratio indicates G protein dissociation upon receptor activation.
-
Data Analysis: The change in BRET ratio is calculated to determine the extent of G protein activation. Dose-response curves can be generated to determine the potency and efficacy of the compounds.
In Vitro cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor are used.
-
Assay Procedure:
-
Cells are plated in 96-well plates and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with this compound, with or without a CB1 antagonist.
-
Adenylyl cyclase is stimulated with forskolin.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The level of cAMP accumulation is determined. Activation of the Gi-coupled CB1 receptor by this compound is expected to inhibit forskolin-stimulated cAMP production. This inhibition should be reversed by a CB1 antagonist.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
GAT228: A Comparative Analysis of its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
GAT228, a novel allosteric modulator of the cannabinoid 1 (CB1) receptor, has been investigated in various preclinical disease models. This guide provides a comparative overview of its efficacy, alongside its racemic parent compound GAT211 and its S-enantiomer GAT229, to inform future research and drug development efforts.
Comparative Efficacy in Different Disease Models
The therapeutic potential of this compound and its related compounds has been explored in models of neurodegenerative disease, neuropathic pain, and ocular conditions. The data reveals a distinct pharmacological profile for each compound, with efficacy being highly dependent on the specific disease model and the nature of the allosteric modulation.
| Compound | Disease Model | Key Efficacy Readout | Result |
| This compound | Huntington's Disease (R6/2 mouse model) | Motor coordination and symptom progression | Did not improve motor coordination or alter symptom progression.[1][2] |
| Corneal Pain and Inflammation (mouse model) | Pain score in response to capsaicin | A 2% topical solution significantly reduced the pain score.[3] | |
| GAT229 | Huntington's Disease (R6/2 mouse model) | Motor coordination and symptom onset | Improved motor coordination and delayed symptom onset.[1][2] |
| Cisplatin-Induced Neuropathic Pain (mouse model) | Mechanical allodynia and thermal hyperalgesia | Attenuated and slowed the progression of both mechanical allodynia and thermal hyperalgesia. | |
| GAT211 | Glaucoma (murine model) | Intraocular Pressure (IOP) | A derivative, (+)-(R,S)-14, reduced intraocular pressure with a long duration of action. |
Detailed Efficacy Data
Huntington's Disease Model (R6/2 Mice)
In the R6/2 transgenic mouse model of Huntington's disease, this compound, administered at 10 mg/kg/day for 21 days, did not show any improvement in motor coordination or delay the onset of disease symptoms. In contrast, its enantiomer, GAT229, demonstrated significant therapeutic effects in the same model, improving motor coordination and delaying symptom onset.
Corneal Pain and Inflammation Model
Topical application of a 2% solution of this compound was effective in reducing the pain score in a mouse model of corneal pain induced by capsaicin. This suggests a potential therapeutic application for this compound in ocular pain and inflammation.
Cisplatin-Induced Neuropathic Pain Model
While this compound itself has not been extensively reported in neuropathic pain models, its enantiomer GAT229 has shown significant efficacy. In a mouse model of cisplatin-induced neuropathy, GAT229 attenuated and slowed the progression of both mechanical allodynia and thermal hyperalgesia.
Mechanism of Action: Allosteric Modulation of the CB1 Receptor
This compound is characterized as a CB1 receptor allosteric agonist. This means it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). As an allosteric agonist, this compound can directly activate the CB1 receptor, even in the absence of an orthosteric agonist. This is in contrast to its enantiomer, GAT229, which is a positive allosteric modulator (PAM). GAT229 enhances the effect of endogenous cannabinoids at the CB1 receptor but has little to no intrinsic activity on its own.
The differential effects of this compound and GAT229 in various disease models are likely attributable to their distinct mechanisms of action at the CB1 receptor.
Experimental Protocols
R6/2 Mouse Model of Huntington's Disease
-
Animal Model: Male R6/2 transgenic mice, a well-established model for Huntington's disease, were used.
-
Drug Administration: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg for 21 days.
-
Behavioral Assessment: Motor coordination and function were assessed using tests such as the rotarod and open-field tests. These tests measure balance, coordination, and locomotor activity.
Cisplatin-Induced Neuropathic Pain Model
-
Animal Model: Neuropathic pain was induced in mice by the administration of the chemotherapy agent cisplatin.
-
Drug Administration: GAT229 was administered to assess its analgesic effects.
-
Behavioral Assessment: Mechanical allodynia was measured using von Frey filaments, which apply a calibrated force to the paw to determine the withdrawal threshold. Thermal hyperalgesia was assessed using tests like the hot plate or Hargreaves test to measure the latency to withdraw from a heat source.
Glaucoma Model
-
Animal Model: A murine model of glaucoma was used to evaluate the effect of GAT211 derivatives on intraocular pressure.
-
Drug Administration: The test compound was administered topically to the eye.
-
Efficacy Measurement: Intraocular pressure was measured using a tonometer at various time points after drug administration.
Discussion and Future Directions
The available preclinical data indicate that this compound, as a CB1 allosteric agonist, has a distinct and more limited therapeutic profile compared to its PAM enantiomer, GAT229. While showing promise in a model of ocular pain, its lack of efficacy in the Huntington's disease model suggests that direct allosteric agonism of the CB1 receptor may not be a beneficial strategy for all neurological conditions.
In contrast, the positive allosteric modulation by GAT229 appears to be a more promising therapeutic approach for conditions like Huntington's disease and neuropathic pain, where enhancing endogenous cannabinoid signaling is beneficial.
Further research is warranted to explore the full therapeutic potential of this compound in other disease models, particularly in conditions where direct CB1 activation may be desirable. Additionally, head-to-head comparative studies of this compound and GAT229 in a broader range of preclinical models would provide a more comprehensive understanding of their respective therapeutic windows and potential side-effect profiles. The development of more selective allosteric modulators will be crucial for advancing our understanding of CB1 receptor pharmacology and for the development of novel therapeutics with improved efficacy and safety.
References
GAT228: A Comparative Analysis of an Allosteric Agonist Against Endogenous Cannabinoids
For Immediate Release
This guide provides a comprehensive benchmark of the novel cannabinoid receptor 1 (CB1) allosteric agonist, GAT228, against the primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The following sections detail the comparative pharmacology, signaling pathways, and experimental methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's activity at the CB1 receptor.
Executive Summary
This compound is the R-(+)-enantiomer of the CB1 positive allosteric modulator, GAT229, and has been identified as a partial allosteric agonist of the CB1 receptor.[1][2][3] Unlike traditional orthosteric agonists that bind to the same site as endogenous ligands, this compound is understood to bind to a distinct, allosteric site on the CB1 receptor to initiate a conformational change that triggers receptor activation.[4][5] This unique mechanism of action presents a potential therapeutic advantage by offering a different mode of receptor modulation compared to direct-acting agonists. This guide presents available quantitative data to contextualize the potency and efficacy of this compound's agonist activity relative to the well-characterized endogenous cannabinoids, AEA and 2-AG.
Comparative Pharmacology: this compound vs. Endogenous Cannabinoids
The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound, anandamide (AEA), and 2-arachidonoylglycerol (2-AG) at the human CB1 receptor. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, data has been compiled from various sources. This may contribute to variability in the reported values.
Table 1: Cannabinoid Receptor 1 (CB1) Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human CB1 | Radioligand Binding | No direct displacement of orthosteric ligand up to 1 µM | |
| Anandamide (AEA) | Human CB1 | Radioligand Binding | 37 - 239.2 | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | Radioligand Binding | ~10,000 |
Note: As an allosteric modulator, this compound does not directly compete with orthosteric radioligands for binding, hence a traditional Ki value is not applicable. Its interaction is typically measured by its effect on the binding of an orthosteric ligand.
Table 2: Cannabinoid Receptor 1 (CB1) Functional Activity
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Gαi3 Protein Dissociation | HEK293 | EC50 | Low nanomolar potency | |
| Anandamide (AEA) | GIRK Current Activation | Xenopus Oocytes | EC50 | Partial Agonist | |
| 2-Arachidonoylglycerol (2-AG) | GIRK Current Activation | Xenopus Oocytes | EC50 | Full Agonist | |
| Anandamide (AEA) | [³⁵S]GTPγS Binding | CHO-hCB2 Membranes | EC50 (nM) | 121 ± 29 | |
| 2-Arachidonoylglycerol (2-AG) | [³⁵S]GTPγS Binding | CHO-hCB2 Membranes | EC50 (nM) | 38.9 ± 3.1 |
Note: AEA is generally considered a partial agonist at the CB1 receptor, while 2-AG is a full agonist. This compound is characterized as a partial allosteric agonist. The provided data for AEA and 2-AG are from studies on the CB2 receptor but offer a comparative view of their relative potencies.
Signaling Pathways and Mechanism of Action
The canonical signaling pathway for CB1 receptor activation by orthosteric agonists like AEA and 2-AG involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release. This compound, as an allosteric agonist, is also capable of initiating this signaling cascade, albeit through binding to a different site on the receptor.
Experimental Workflows
The characterization of this compound and endogenous cannabinoids involves a suite of in vitro assays to determine their binding affinity and functional activity. A typical workflow for comparing these compounds is outlined below.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a ligand to its receptor.
-
Objective: To determine the inhibitory constant (Ki) of orthosteric ligands or the allosteric effect of modulators on orthosteric ligand binding.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
A radiolabeled orthosteric ligand (e.g., [³H]CP55,940).
-
Test compounds (this compound, AEA, 2-AG).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
For allosteric modulators like this compound, incubate the membranes with the radioligand and the modulator to assess its effect on the radioligand's binding.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 (for orthosteric ligands) or the change in affinity of the radioligand (for allosteric modulators). The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound, AEA, 2-AG).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Agonist binding to the CB1 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data are plotted as specific [³⁵S]GTPγS binding versus agonist concentration, and non-linear regression is used to determine EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in inhibiting adenylyl cyclase activity.
-
Materials:
-
Intact cells expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, AEA, 2-AG).
-
cAMP detection kit (e.g., based on HTRF, BRET, or ELISA).
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Agonist activity is observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.
-
Data are analyzed using non-linear regression to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay) and Emax.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in promoting β-arrestin recruitment.
-
Materials:
-
Cells co-expressing the human CB1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compounds (this compound, AEA, 2-AG).
-
Substrate for the reporter system.
-
-
Procedure:
-
Incubate the cells with varying concentrations of the test compound.
-
Agonist-induced receptor activation leads to the recruitment of the β-arrestin fusion protein to the receptor.
-
The proximity of the receptor and β-arrestin is detected by the reporter system (e.g., luminescence or fluorescence).
-
The signal is measured using a plate reader.
-
Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound represents a novel class of CB1 receptor modulator, an allosteric agonist, that activates the receptor through a mechanism distinct from endogenous cannabinoids. While direct comparative quantitative data is still emerging, the available information suggests that this compound possesses low nanomolar potency in functional assays. In contrast, the endogenous cannabinoid 2-AG is a full agonist, whereas AEA is a partial agonist. The unique allosteric mechanism of this compound may offer a differentiated pharmacological profile, potentially leading to novel therapeutic applications. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of this compound and endogenous cannabinoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GAT228: A Guide for Laboratory Professionals
For immediate reference, GAT228 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory chemical handling and disposal procedures should be followed to ensure safety and environmental protection.
This guide provides essential information for the proper disposal of this compound, a solid research chemical. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1446648-15-2[1] |
| Molecular Formula | C₂₂H₁₈N₂O₂[1] |
| Molecular Weight | 342.4 g/mol [1] |
| Formulation | A solid[1] |
| Solubility | DMSO: 20 mg/ml |
| Storage Temperature | 2-8°C |
Disposal Procedures
While this compound is not classified as hazardous, it is imperative to avoid its release into the environment. Do not allow the substance to enter sewers or surface and ground water. The primary method for disposal is mechanical pickup of the solid material.
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatible.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and the approximate quantity.
-
Include the full chemical name: 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole.
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to request a pickup for the chemical waste.
-
Provide them with all necessary information about the waste material.
-
-
Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.
-
Subsequent rinses of containers that held non-acutely hazardous waste can often be disposed of down the drain, but always check with your local regulations.
-
Deface or remove all labels from the empty, rinsed container before disposing of it as regular solid waste.
-
Experimental Protocol for Waste Stream Neutralization (Hypothetical)
Objective: To degrade this compound in a laboratory waste stream to less complex and potentially less biologically active compounds.
Methodology:
-
Solubilization: Dissolve the this compound waste in a suitable organic solvent in which it is highly soluble, such as Dimethyl Sulfoxide (DMSO).
-
Oxidative Degradation:
-
In a well-ventilated fume hood, prepare a solution of a strong oxidizing agent, such as potassium permanganate or hydrogen peroxide, in an appropriate solvent.
-
Slowly add the this compound solution to the oxidizing agent solution with constant stirring.
-
Monitor the reaction for any signs of vigorous reaction, such as heat generation or gas evolution.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation. The reaction time should be determined through analytical monitoring (e.g., HPLC, LC-MS) to confirm the disappearance of the parent compound.
-
-
Quenching and Neutralization:
-
Once the degradation is complete, quench any remaining oxidizing agent. For potassium permanganate, a reducing agent like sodium bisulfite can be used until the purple color disappears. For hydrogen peroxide, a catalyst like manganese dioxide can be used to decompose it into water and oxygen.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using an appropriate acid or base.
-
-
Analysis and Disposal:
-
Analyze the final solution to ensure the absence of this compound and any hazardous byproducts.
-
Dispose of the treated solution in accordance with your institution's EHS guidelines for aqueous waste.
-
Disclaimer: This is a generalized, hypothetical protocol and must be adapted and validated by qualified personnel in a controlled laboratory setting. Always consult your institution's safety protocols and EHS department before attempting any chemical neutralization.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Essential Safety and Operational Guide for Handling GAT228
This document provides immediate safety, handling, and disposal protocols for GAT228, a potent allosteric agonist of the Cannabinoid Receptor 1 (CB1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
This compound: Key Safety and Chemical Data
This compound (CAS: 1446648-15-2) is the R-(+)-enantiomer of the CB1 positive allosteric modulator GAT229 and is a component of the racemic mixture GAT211.[1][2] As a bioactive compound, it requires careful handling to minimize exposure and ensure laboratory safety.
| Identifier | Value |
| IUPAC Name | 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole |
| CAS Number | 1446648-15-2 |
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.4 g/mol |
| Appearance | Solid powder |
| Solubility | DMSO: 20 mg/mL |
| Purity | ≥98% |
| Storage & Stability | Conditions |
| Short-term Storage | 0 - 4°C (days to weeks) |
| Long-term Storage | -20°C (months to years) |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical |
| Stability | ≥ 4 years when stored properly |
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Tightly fitting safety goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosols are generated. | Minimizes inhalation of the compound. |
Safe Handling Practices:
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.
Emergency and Disposal Procedures
Accidental Release Measures: In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
Wear full PPE, including chemical-impermeable gloves.
-
Use spark-proof tools and explosion-proof equipment.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
Adhered or collected material should be promptly disposed of.
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not discharge into the environment.
-
Keep the chemical in suitable and closed containers for disposal.
Mechanism of Action and Experimental Workflow
This compound functions as an allosteric agonist of the CB1 receptor.[1] Upon binding to an allosteric site on the receptor, it directly activates CB1 signaling pathways. This is distinct from its enantiomer, GAT229, which acts as a positive allosteric modulator (PAM), enhancing the effect of other agonists.
Signaling Pathway of this compound at the CB1 Receptor: this compound binding to the CB1 receptor has been shown to initiate several downstream signaling events, including:
-
Inhibition of cAMP (cyclic adenosine monophosphate)
-
Recruitment of β-arrestin
-
Phosphorylation of ERK1/2 and PLCβ3[1]
Experimental Workflow: In Vitro CB1 Agonist Assay The following is a generalized workflow for assessing the agonist activity of this compound at the CB1 receptor.
Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a common method to determine the potency and efficacy of a G-protein coupled receptor (GPCR) agonist like this compound.
Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to membranes from cells expressing the CB1 receptor.
Materials:
-
Membranes from CB1-expressing cells (e.g., mouse brain or hCB2-CHO cells)
-
[³⁵S]GTPγS (radioligand)
-
GTPγS binding buffer (50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, 100mM NaCl, 0.1% BSA)
-
GDP (Guanosine diphosphate)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be kept low (e.g., <0.1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
Binding buffer
-
This compound at various concentrations (for total binding) or vehicle (for basal binding).
-
GDP (final concentration typically 10-30 µM).
-
CB1-expressing cell membranes (typically 10-30 µg protein per well).
-
-
-
Initiate Reaction:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction. The final concentration is typically around 0.1 nM.
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration.
-
Calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve using non-linear regression.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
